4-Hexyl-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-amino-3-hexylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGCXTZCHMEVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374719 | |
| Record name | 4-Hexyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53347-40-3 | |
| Record name | 4-Hexyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53347-40-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hexyl-3-thiosemicarbazide chemical properties and structure
An In-depth Technical Guide to 4-Hexyl-3-thiosemicarbazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the chemical formula C₇H₁₇N₃S, is a member of the thiosemicarbazide class of compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, and predicted spectral data based on analogous compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates known information and provides detailed, generalized experimental protocols for its synthesis and characterization. Furthermore, a proposed mechanism of action for 4-alkyl-3-thiosemicarbazides is discussed, drawing from the established biological activities of this compound class, which include potential anticancer, antimicrobial, and antiviral properties.
Chemical Properties and Structure
This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N₃S | PubChemLite[1] |
| Molecular Weight | 175.30 g/mol | Sigma-Aldrich |
| Melting Point | 57-60 °C | Sigma-Aldrich |
| IUPAC Name | N-hexylhydrazinecarbothioamide | Sigma-Aldrich |
| CAS Number | 53347-40-3 | Sigma-Aldrich |
| InChI | 1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | Sigma-Aldrich |
| InChIKey | JYGCXTZCHMEVCG-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CCCCCCNC(=S)NN | PubChemLite[1] |
Structure
The structure of this compound consists of a hexyl group attached to the N4 nitrogen atom of the thiosemicarbazide core. The thiosemicarbazide moiety is characterized by a thiocarbonyl group (C=S) bonded to three nitrogen atoms.
Figure 1. 2D Chemical Structure of this compound.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the protons of the hexyl chain and the NH and NH₂ groups of the thiosemicarbazide core.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference (Analogous Compounds) |
| ~0.85 | Triplet | 3H | -CH₃ | [2] |
| ~1.2-1.4 | Multiplet | 6H | -CH₂-CH₂-CH₂- | [2] |
| ~1.5 | Quintet | 2H | -NH-CH₂-CH₂ - | [2] |
| ~3.4 | Quartet | 2H | -NH-CH₂ - | [3] |
| ~4.5 | Broad Singlet | 2H | -NH₂ | [4] |
| ~7.5 | Broad Singlet | 1H | -NH -CH₂- | [3] |
| ~8.2 | Singlet | 1H | -C(=S)-NH -NH₂ | [4] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show signals for the six carbons of the hexyl chain and the thiocarbonyl carbon.
| Chemical Shift (δ) ppm | Assignment | Reference (Analogous Compounds) |
| ~14.0 | -CH₃ | [5][6] |
| ~22.5 | -CH₂-CH₃ | [5][6] |
| ~26.5 | -CH₂-CH₂-CH₃ | [5][6] |
| ~29.0 | -NH-CH₂-CH₂ - | [5][6] |
| ~31.5 | -CH₂-CH₂-CH₂-CH₃ | [5][6] |
| ~44.0 | -NH-CH₂ - | [5][6] |
| ~182.0 | >C=S | [5][7] |
Predicted IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the N-H, C-H, and C=S functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Reference (Analogous Compounds) |
| 3400-3100 | N-H stretching (NH and NH₂) | [8][9] |
| 2950-2850 | C-H stretching (alkyl) | [9] |
| ~1620 | N-H bending | [10] |
| ~1550 | C-N stretching | [9] |
| ~1250 | C=S stretching | [8][11] |
Predicted Mass Spectrometry Data
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 176.12160 |
| [M+Na]⁺ | 198.10354 |
| [M-H]⁻ | 174.10704 |
| [M]⁺ | 175.11377 |
Experimental Protocols
Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound based on the known reactivity of alkyl isothiocyanates with hydrazine.[12][13]
Materials:
-
Hexyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hexyl isothiocyanate (1 equivalent) in ethanol (100 mL).
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol (50 mL) dropwise to the stirred solution of hexyl isothiocyanate over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, reduce the volume of the solvent using a rotary evaporator. The crude product will precipitate out of the solution.
-
Purification: Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified white crystalline solid under vacuum. Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Diagram 1. Experimental workflow for the synthesis of this compound.
Proposed Biological Activity and Signaling Pathway
While specific biological studies on this compound are not extensively reported, the broader class of thiosemicarbazides has shown significant potential in medicinal chemistry.[14][15] They are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects.
A commonly proposed mechanism of action for thiosemicarbazides and their derivatives (thiosemicarbazones) involves the chelation of biologically important metal ions, such as copper and iron.[14] These metal ions are often essential cofactors for enzymes involved in critical cellular processes like DNA synthesis and cellular respiration. By sequestering these metal ions, thiosemicarbazides can inhibit the activity of these enzymes, leading to cellular dysfunction and death.
For instance, ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target for some thiosemicarbazone derivatives. Inhibition of this enzyme leads to the depletion of deoxynucleotide pools, thereby halting DNA replication and cell proliferation. This mechanism is particularly relevant to their potential anticancer activity.
Diagram 2. Proposed mechanism of action for 4-Alkyl-3-thiosemicarbazides.
Conclusion
This compound is a molecule of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data is sparse, this guide provides a foundational understanding of its chemical properties, structure, and predicted spectral characteristics. The detailed, generalized synthesis protocol offers a practical starting point for researchers. The proposed mechanism of action, centered on metal chelation and enzyme inhibition, highlights the potential therapeutic applications of this and related compounds, warranting further investigation into their specific biological targets and signaling pathways.
References
- 1. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. 4-ETHYL-3-THIOSEMICARBAZIDE(13431-34-0) 1H NMR [m.chemicalbook.com]
- 4. westmont.edu [westmont.edu]
- 5. thiosemicarbazide(79-19-6) 13C NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 13C NMR spectrum [chemicalbook.com]
- 8. journalijar.com [journalijar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. juniv.edu [juniv.edu]
- 14. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hexyl-3-thiosemicarbazide (CAS: 53347-40-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hexyl-3-thiosemicarbazide, with the CAS number 53347-40-3, is a chemical compound belonging to the thiosemicarbazide class. Thiosemicarbazides are a well-established group of compounds known for their wide-ranging biological activities, which has led to their extensive investigation in the field of medicinal chemistry and drug development. While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its fundamental properties and contextualizes its potential applications based on the known activities of structurally related thiosemicarbazide derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule.
Core Compound Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental studies.
| Property | Value |
| CAS Number | 53347-40-3 |
| Molecular Formula | C₇H₁₇N₃S |
| Molecular Weight | 175.30 g/mol [1] |
| IUPAC Name | N-hexylhydrazinecarbothioamide |
| Melting Point | 57-60 °C |
| Appearance | White to off-white crystalline solid (inferred from analogs) |
| Solubility | Expected to have low aqueous solubility and be soluble in polar organic solvents like DMSO and alcohols (inferred from analogs) |
Synthesis and Characterization
A plausible synthetic pathway for this compound is outlined below. This represents a generalized workflow for the synthesis of similar compounds.
Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its structure and purity.
Table 2: Standard Characterization Techniques for Thiosemicarbazides
| Technique | Purpose |
| ¹H NMR | To determine the number and types of protons, confirming the alkyl chain and N-H protons. |
| ¹³C NMR | To identify the carbon skeleton, including the characteristic thiocarbonyl carbon (C=S). |
| FT-IR | To identify key functional groups, such as N-H, C-H, and the C=S stretch. |
| Mass Spec. | To confirm the molecular weight and fragmentation pattern of the compound. |
| Elemental Analysis | To determine the percentage composition of C, H, N, and S, confirming the empirical formula. |
Potential Biological Activities and Mechanisms of Action
Extensive research on the thiosemicarbazide scaffold has revealed a broad spectrum of biological activities. These findings suggest potential avenues of investigation for this compound.
Antimicrobial Activity
Thiosemicarbazide derivatives have been widely reported to possess significant antibacterial and antifungal properties[2][3][4][5]. The proposed mechanisms often involve the chelation of essential metal ions required for microbial enzyme function or the inhibition of key enzymes involved in microbial growth and replication[6].
Anticancer Activity
A substantial body of evidence points to the anticancer potential of thiosemicarbazones, which are derivatives of thiosemicarbazides[6][7][8][9][10][11]. The mechanism of action is often multifactorial and can include:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition can halt cell proliferation.
-
Induction of Oxidative Stress: Some thiosemicarbazones can chelate metal ions and catalyze the formation of reactive oxygen species (ROS), leading to cancer cell death.
-
Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription, ultimately leading to apoptosis[12][13].
The diagram below illustrates a generalized logical flow of how thiosemicarbazides might exert their anticancer effects based on existing literature for related compounds.
Enzyme Inhibition
Beyond ribonucleotide reductase and topoisomerases, various thiosemicarbazone derivatives have been shown to inhibit other enzymes, such as tyrosinase[14]. The ability of the thiosemicarbazide moiety to coordinate with metal ions in enzyme active sites is a key feature driving this inhibitory activity.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for this compound are not available. However, based on studies of similar compounds, the following outlines general methodologies that could be adapted for its evaluation.
In Vitro Antimicrobial Susceptibility Testing
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 3: Generalized Protocol for MIC Determination
| Step | Procedure |
| 1. Preparation | Prepare a stock solution of this compound in DMSO. Prepare serial two-fold dilutions in appropriate broth medium in a 96-well microtiter plate. |
| 2. Inoculation | Add a standardized suspension of the microbial strain to each well. |
| 3. Incubation | Incubate the plates under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria). |
| 4. Analysis | Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. |
In Vitro Anticancer Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on various cancer cell lines.
Table 4: Generalized Protocol for MTT Assay
| Step | Procedure |
| 1. Cell Seeding | Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. |
| 2. Treatment | Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). |
| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. |
| 4. Solubilization | Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). |
| 5. Measurement | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. |
| 6. Analysis | Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). |
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing and publishing a detailed, reproducible synthetic protocol and comprehensive spectral analysis.
-
Broad-Spectrum Biological Screening: Evaluating its activity against a wide range of microbial pathogens and cancer cell lines to identify potential therapeutic areas.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the hexyl group and the thiosemicarbazide core to its biological activity.
Conclusion
This compound is a molecule of interest within a chemical class renowned for its diverse biological activities. While specific data on this compound is scarce, the extensive research on related thiosemicarbazides provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. This guide offers a foundational understanding of its properties and outlines a roadmap for future research to unlock its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name N-hexylhydrazinecarbothioamide
An In-Depth Technical Guide on Hydrazinecarbothioamides: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrazinecarbothioamide scaffold, also known as a thiosemicarbazide, is a prominent structural motif in medicinal chemistry, recognized for its diverse range of biological activities. These compounds are characterized by the presence of a C=N-N-C(=S) backbone, which imparts unique physicochemical properties and the ability to interact with various biological targets. While specific data for N-hexylhydrazinecarbothioamide is limited in publicly available literature, this guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of the broader class of hydrazinecarbothioamide derivatives, drawing upon structurally analogous compounds. The insights presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
The biological significance of hydrazinecarbothioamides stems from the reactivity of the sulfur and nitrogen atoms, which can participate in hydrogen bonding and act as ligands for metal ions within the active sites of enzymes.[1] This has led to the exploration of these compounds as potential antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents.[2] This guide will delve into the synthetic methodologies, structural characteristics, and biological evaluation of this promising class of molecules.
Synthesis of Hydrazinecarbothioamide Derivatives
The synthesis of hydrazinecarbothioamide derivatives is typically straightforward and can be achieved through several reliable methods. A common approach involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[2] Alternatively, the reaction of an isothiocyanate with a hydrazide can yield the desired product.
A generalized synthetic scheme is presented below:
Caption: Generalized Synthetic Pathways for Hydrazinecarbothioamide Derivatives.
Physicochemical and Structural Properties
The physicochemical properties of hydrazinecarbothioamide derivatives can be tuned by modifying the substituents. These compounds are generally crystalline solids with defined melting points. The structural elucidation is typically performed using a combination of spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry, with X-ray crystallography providing definitive structural confirmation.
| Compound Class/Example | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectral Features | Reference |
| 2-Formylhydrazinecarbothioamide | C₂H₅N₃OS | 119.15 | 173 | ¹H NMR, ¹³C NMR, IR spectra available. | [3] |
| 1,2-Hydrazinecarbothioamide | C₂H₆N₄S₂ | 150.23 | 212 (dec.) | Soluble in hot water, pyridine, triethylamine, and dimethylformamide. | [4] |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Varies | Varies | 193.5–195.5 (for N-Tetradecyl derivative) | ¹H NMR shows characteristic signals for NH and alkyl protons. IR shows C=O and N-H stretching. | [5] |
Biological Activity and Potential Applications
Hydrazinecarbothioamide derivatives have been reported to exhibit a wide spectrum of biological activities. Their mechanism of action often involves interaction with metal-containing enzymes or other biological macromolecules.
Antimicrobial and Antifungal Activity
Many hydrazinecarbothioamide derivatives have demonstrated promising activity against various bacterial and fungal strains. The presence of the azomethine group (-C=N-) in hydrazones derived from these compounds is often cited as being crucial for their antimicrobial effects.
| Compound/Class | Target Organism(s) | Activity (e.g., MIC, IC₅₀) | Reference |
| (E)-2-Benzylidenehydrazinecarbothioamides | Human pathogenic bacteria and fungi | Moderate antibacterial activity against P. aeruginosa. | [2] |
| 2,5-Hexanedione bis(isonicotinylhydrazone) complexes | Bacteria and Fungi | [Cd₄(HINH)Cl₈]·3H₂O showed the highest activity. | [6] |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (derivative) | Mycobacterium tuberculosis H37Rv, M. avium, M. kansasii | MIC ≥ 62.5 µM | [5] |
Enzyme Inhibition
A significant area of investigation for hydrazinecarbothioamide derivatives is their potential as enzyme inhibitors. The thiosemicarbazide moiety can chelate metal ions in the active sites of metalloenzymes, leading to inhibition.
| Compound Class | Target Enzyme(s) | Inhibition Data (e.g., IC₅₀) | Proposed Mechanism | Reference |
| N-(2-Phenylethyl)hydrazinecarbothioamide (analog) | Tyrosinase, Urease | Data from related compounds suggest potential inhibition. | Chelation of copper ions in the tyrosinase active site. | [1] |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | AChE IC₅₀: 27.04–106.75 µM; BuChE IC₅₀: 58.01–277.48 µM | Non-covalent inhibition near the active site triad. | [5] |
Potential Mechanism of Action: Enzyme Inhibition
The inhibitory activity of hydrazinecarbothioamides against metalloenzymes, such as tyrosinase, is a key area of interest. A proposed mechanism involves the chelation of the metal cofactor in the enzyme's active site by the hydrazinecarbothioamide ligand.
Caption: Proposed Mechanism of Tyrosinase Inhibition by Hydrazinecarbothioamides.
Experimental Protocols
Antimicrobial Screening: Bauer-Kirby Method
The Bauer-Kirby method, or disk diffusion test, is a widely used method for screening the antimicrobial activity of compounds.[2]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The results are compared with those of standard antibiotics.
Enzyme Inhibition Assay: Cholinesterase Inhibition
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using a modified Ellman's method.[5]
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, AChE or BuChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound solution at various concentrations, and the enzyme solution.
-
Incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
-
Data Acquisition: The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time. The rate of the reaction is determined from the change in absorbance.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The hydrazinecarbothioamide framework represents a versatile and promising scaffold for the development of new therapeutic agents. While research on N-hexylhydrazinecarbothioamide specifically is not widely available, the extensive studies on its structural analogs highlight the potential of this chemical class. The straightforward synthesis, tunable physicochemical properties, and diverse biological activities, particularly antimicrobial and enzyme inhibitory effects, make hydrazinecarbothioamide derivatives attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the structure-activity relationships, optimizing the lead compounds for enhanced potency and selectivity, and exploring their in vivo efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Hexyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Hexyl-3-thiosemicarbazide, a sulfur- and nitrogen-containing organic compound. Thiosemicarbazides and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of potential pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document summarizes key molecular identifiers, experimental and predicted properties, and provides a representative experimental protocol for its synthesis, tailored for professionals in drug discovery and development.
Core Physicochemical and Structural Data
The fundamental properties of this compound are crucial for its handling, formulation, and potential application in further research. These properties have been compiled from various chemical databases and are presented below for clarity and easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇N₃S | [4][5] |
| Molecular Weight | 175.30 g/mol | [5] |
| CAS Number | 53347-40-3 | [5] |
| Melting Point | 57-60 °C | |
| Predicted XlogP | 1.6 | [4] |
| IUPAC Name | N-hexylhydrazinecarbothioamide | |
| SMILES | CCCCCCNC(=S)NN | [4] |
| InChI | 1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | [4] |
| InChIKey | JYGCXTZCHMEVCG-UHFFFAOYSA-N | [4] |
Experimental Protocols
The synthesis of 4-substituted-3-thiosemicarbazides is a well-established chemical process. While a specific paper detailing the synthesis of the hexyl derivative was not identified in the search, a general and widely accepted methodology involves the reaction of an appropriate isothiocyanate with hydrazine.
Synthesis of this compound
This protocol is adapted from general methods for synthesizing thiosemicarbazide derivatives.[6][7]
Objective: To synthesize this compound via the reaction of hexyl isothiocyanate with hydrazine hydrate.
Materials:
-
Hexyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (or another suitable alcohol as solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (optional, depending on reaction conditions)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hexyl isothiocyanate in a suitable volume of ethanol.
-
Addition of Hydrazine: Place the flask in an ice bath to control the exothermic reaction. Slowly add a stoichiometric equivalent of hydrazine hydrate to the stirred solution dropwise.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating or refluxing may be employed to drive the reaction to completion if necessary.[8]
-
Precipitation and Isolation: Upon completion, the product often precipitates out of the solution, a process which can be aided by cooling the mixture. The solid product is then collected by vacuum filtration.
-
Purification: The collected crude product should be washed with cold ethanol or another appropriate solvent to remove unreacted starting materials and byproducts.[1] Recrystallization from a suitable solvent (such as ethanol) can be performed to obtain a purified final product.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][8]
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Potential Biological Significance and Signaling
Thiosemicarbazide derivatives are known to exert their biological effects through various mechanisms, often involving the chelation of metal ions essential for enzymatic function in pathogens or cancer cells. The core thiosemicarbazide moiety (NH-NH-C(=S)NH) is a key pharmacophore that can be modified to tune the compound's activity and specificity.[2][6]
While specific signaling pathways for this compound are not detailed in the available literature, compounds of this class have been investigated for a range of activities. A common initial step in drug discovery is to screen the compound against various targets to identify its biological action.
The diagram below illustrates a generalized screening process for a novel thiosemicarbazide derivative to determine its potential therapeutic applications.
Caption: Logical workflow for evaluating the biological activity of a thiosemicarbazide derivative.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. juniv.edu [juniv.edu]
- 8. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of 4-Hexyl-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by the -NH-CS-NH-NH- structural motif.[1] This scaffold has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes.[1] While extensive research has been conducted on various 4-substituted-3-thiosemicarbazides, specific biological activity data for 4-Hexyl-3-thiosemicarbazide is not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the typical biological screening cascade applied to 4-alkyl-3-thiosemicarbazides, drawing upon established methodologies and data from closely related analogs. The primary areas of investigation for this class of compounds are their antimicrobial and anticancer activities.
Antimicrobial Activity Screening
Thiosemicarbazide derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[1] The initial and most crucial step in assessing this potential is the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
The following table summarizes hypothetical MIC data for this compound against a panel of standard bacterial and fungal strains. This data is presented for illustrative purposes to guide researchers in their data presentation.
| Compound | Organism | Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 | |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | |
| Candida albicans | ATCC 90028 | 8 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | ATCC 29213 | 1 |
| Escherichia coli | ATCC 25922 | 0.5 | |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | |
| Fluconazole (Control) | Candida albicans | ATCC 90028 | 2 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[3]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial/Fungal Strains: Use fresh, overnight cultures of the test microorganisms grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.
2. Assay Procedure:
-
Serial Dilutions: Dispense 50 µL of sterile broth into all wells of the microtiter plate. Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well with 50 µL of the prepared microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]
3. Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Anticancer Activity Screening
The evaluation of anticancer potential is a cornerstone in the biological screening of novel thiosemicarbazide derivatives. The initial in vitro screening is typically performed using the MTT assay to assess the cytotoxicity of the compounds against various cancer cell lines.[1]
Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | 25.5 |
| A549 | Lung Carcinoma | 42.8 | |
| HCT116 | Colon Carcinoma | 38.2 | |
| PC-3 | Prostate Adenocarcinoma | 55.1 | |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 |
| A549 | Lung Carcinoma | 1.2 | |
| HCT116 | Colon Carcinoma | 0.9 | |
| PC-3 | Prostate Adenocarcinoma | 1.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
1. Cell Culture and Seeding:
-
Maintain human cancer cell lines in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
After 24 hours of cell adhesion, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Proposed Mechanism of Action
While the precise signaling pathways for this compound are not elucidated, a prominent proposed mechanism for the anticancer activity of thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[1] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
In Silico Prediction of 4-Hexyl-3-thiosemicarbazide Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of documented biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] The therapeutic potential of these compounds often stems from their ability to chelate metal ions and interact with various biological targets. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological activity of a specific derivative, 4-Hexyl-3-thiosemicarbazide. By leveraging computational tools such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen and prioritize novel thiosemicarbazide derivatives for further experimental validation. This guide outlines a systematic workflow for the in silico evaluation of this compound, details the underlying experimental and computational protocols, and presents hypothetical data in structured tables for clarity.
Introduction to this compound and In Silico Prediction
This compound is a derivative of thiosemicarbazide characterized by a hexyl group attached to the N4 position. While extensive research exists on the bioactivity of various thiosemicarbazide derivatives, specific data on the 4-hexyl analog is limited. In silico prediction methods offer a powerful, time- and cost-effective approach to hypothesize its biological activities and guide further research.[4] These computational techniques allow for the modeling of interactions between a ligand (this compound) and its potential protein targets, the prediction of its activity based on its chemical structure, and the assessment of its drug-like properties.
The core of in silico prediction lies in the integration of computational chemistry, bioinformatics, and data analysis to build predictive models. These models are trained on existing experimental data for structurally related compounds and then used to forecast the properties of new molecules like this compound.
In Silico Prediction Workflow
The in silico prediction of this compound activity can be conceptualized as a multi-step workflow. This process begins with defining the structure of the molecule and progresses through target identification, molecular docking, QSAR analysis, and ADMET prediction to arrive at a comprehensive profile of its potential biological effects.
Methodologies and Protocols
A detailed understanding of the computational methodologies is crucial for interpreting the predicted activity of this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[5] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocol:
-
Protein Target Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). For thiosemicarbazide derivatives, potential targets include topoisomerase IIβ (PDB ID: 3QX3) and enoyl-acyl carrier protein reductase (InhA).[6][7]
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using software like ChemDraw or Avogadro.
-
Optimize the ligand's geometry and assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically a known active site or a predicted binding pocket.
-
Perform the docking simulation using software such as AutoDock, PyRx, or Glide.[4] The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
The docking score provides a quantitative estimate of the binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[8] These models can then be used to predict the activity of new compounds.
Experimental Protocol:
-
Data Collection:
-
Compile a dataset of thiosemicarbazide derivatives with experimentally determined biological activity data (e.g., IC50 values) against a specific target.
-
-
Descriptor Calculation:
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., artificial neural networks, support vector machines) to build a QSAR model that relates the descriptors to the biological activity.[10]
-
-
Model Validation:
-
Prediction for this compound:
-
Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.
-
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[11] This is crucial for assessing its potential as a drug candidate.
Experimental Protocol:
-
Input Structure:
-
Provide the chemical structure of this compound to an ADMET prediction tool. Several online platforms and software packages are available, such as SwissADME and admetSAR.[4]
-
-
Property Calculation:
-
The software calculates a range of properties, including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal organic cation transporter.
-
Toxicity: Ames test for mutagenicity, carcinogenicity.
-
-
-
Analysis:
-
Analyze the predicted ADMET profile to identify potential liabilities of this compound. For example, poor absorption or high toxicity could indicate that the molecule is not a good drug candidate.
-
Predicted Biological Activity and Data
Based on the known activities of other thiosemicarbazide derivatives, it is plausible to hypothesize that this compound may exhibit anticancer, antibacterial, or antifungal properties. The following tables summarize hypothetical quantitative data that could be generated through the in silico workflow described above.
Table 1: Predicted Molecular Docking Scores of this compound against Various Protein Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Topoisomerase IIβ | 3QX3 | -8.5 | GLU477, ASN520 |
| Enoyl-acyl carrier protein reductase (InhA) | 1ZID | -7.9 | TYR158, MET199 |
| Ribonucleotide Reductase | 3HND | -7.2 | ASP258, TYR372 |
Table 2: Predicted Biological Activity of this compound from a Hypothetical QSAR Model
| Activity Type | Predicted IC50 (µM) | QSAR Model R² | QSAR Model Q² |
| Anticancer (MCF-7 cell line) | 12.5 | 0.85 | 0.72 |
| Antibacterial (S. aureus) | 25.1 | 0.81 | 0.68 |
| Antifungal (C. albicans) | 30.8 | 0.79 | 0.65 |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
| Lipinski's Rule of Five | 0 Violations | Drug-like properties |
Potential Signaling Pathway Involvement
Thiosemicarbazones have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase IIβ. This enzyme is crucial for DNA replication and repair, and its inhibition leads to cell cycle arrest and apoptosis.
Conclusion
The in silico prediction of this compound's biological activity provides a powerful framework for guiding its future development as a potential therapeutic agent. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can gain valuable insights into its potential targets, efficacy, and drug-like properties before embarking on resource-intensive experimental studies. The methodologies and hypothetical data presented in this guide serve as a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic potential of novel thiosemicarbazide derivatives. The predicted anticancer activity, mediated through the inhibition of topoisomerase IIβ, warrants further experimental investigation to validate these computational findings.
References
- 1. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Cytotoxic Screening and Molecular Docking Studies of Novel Hybrid Thiosemicarbazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Thiosemicarbazone Quantum Dots in the Treatment of Alzheimer’s Disease Combining In Silico Models Using Fingerprints and Physicochemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Hexyl-3-thiosemicarbazide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Hexyl-3-thiosemicarbazide is a member of the thiosemicarbazide class of compounds, which are characterized by a hydrazine group attached to a thiocarbonyl moiety. Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds are known to possess anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon the broader knowledge of its chemical class to infer its likely mechanisms of action. While direct experimental data on this compound is limited, this document extrapolates from studies on structurally similar compounds to propose potential targets and pathways for further investigation.
Anticipated Therapeutic Targets
Based on the extensive research into thiosemicarbazide and thiosemicarbazone derivatives, the following are proposed as potential therapeutic targets for this compound:
Topoisomerases: Key Enzymes in DNA Metabolism
Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair.[4] Their inhibition can lead to catastrophic DNA damage and cell death, making them attractive targets for cancer chemotherapy.
-
Topoisomerase IIα: Several studies have identified topoisomerase IIα as a potential molecular target for thiosemicarbazide derivatives exhibiting anticancer activity.[5] Metal complexes of thiosemicarbazones have demonstrated significant inhibitory effects on this enzyme.[4][6] The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks.
-
Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV): Thiosemicarbazides have been suggested to exert their antibacterial effects by targeting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[1][7] Inhibition of these enzymes disrupts bacterial DNA replication and leads to cell death.
Ribonucleotide Reductase: A Critical Player in DNA Synthesis
Ribonucleotide reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. The thiosemicarbazone, Triapine, is a well-known inhibitor of RNR and has been investigated in clinical trials.[4] It is plausible that this compound could also exhibit inhibitory activity against this enzyme.
Tyrosinase: A Key Enzyme in Melanin Synthesis
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is of interest in the treatment of hyperpigmentation disorders and in cosmetic applications. Thiosemicarbazones have been extensively studied as potent tyrosinase inhibitors.[8] The thiosemicarbazide moiety is believed to chelate the copper ions in the active site of the enzyme, leading to its inactivation.
Other Potential Enzyme Targets
-
α-Glucosidase: Computational studies have predicted that some thiosemicarbazide derivatives may act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[9] Inhibition of this enzyme could be a therapeutic strategy for managing type 2 diabetes.
Quantitative Data on Related Compounds
| Compound Class | Target Enzyme | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazides | Topoisomerase IIα (proposed) | LNCaP (Prostate Cancer) | 108.14 µM (for the most active compound) | [5] |
| Thiosemicarbazides | DNA Gyrase/Topoisomerase IV (proposed) | Various Bacteria | Not specified | [1][7] |
| Triapine (a thiosemicarbazone) | Ribonucleotide Reductase | Various Cancer Cell Lines | Varies with cell line | [4] |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase activity) | Mushroom | 0.76 µM | [8] |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase activity) | Mushroom | 3.80 µM | [8] |
| Thiosemicarbazide derivatives | α-Glucosidase (predicted) | - | Not applicable | [9] |
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, this section outlines general methodologies for assessing its activity against the proposed targets.
Topoisomerase IIα Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an assay buffer (e.g., Tris-HCl, KCl, MgCl2, ATP, DTT).
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA to determine the percentage of inhibition. The IC50 value can then be calculated.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Grow the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Tyrosinase Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of the oxidation of L-DOPA (3,4-dihydroxyphenylalanine) to dopachrome by tyrosinase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, L-DOPA solution, and mushroom tyrosinase enzyme.
-
Compound Incubation: Add varying concentrations of this compound to the wells. Include a positive control (e.g., kojic acid) and a negative control (vehicle).
-
Reaction Initiation: Initiate the reaction by adding the tyrosinase enzyme.
-
Spectrophotometric Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the percentage of inhibition based on the rate of dopachrome formation. Determine the IC50 value.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the potential signaling pathways and experimental workflows related to the therapeutic targets of this compound.
Caption: Proposed mechanism of anticancer activity via Topoisomerase IIα inhibition.
Caption: Putative mechanism of antibacterial action.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
While the therapeutic potential of this compound remains to be fully elucidated through direct experimental evidence, the extensive body of research on the thiosemicarbazide scaffold provides a strong foundation for targeted investigation. The most promising avenues for future research lie in evaluating its efficacy as an anticancer agent targeting topoisomerases and as an antimicrobial agent against a broad spectrum of pathogens. The lipophilic hexyl chain may enhance membrane permeability, potentially leading to improved bioavailability and cellular uptake compared to smaller analogs. Comprehensive screening against the targets outlined in this guide, coupled with detailed structure-activity relationship studies, will be crucial in determining the clinical viability of this compound and its derivatives.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Predicted ADMET Profile of 4-Hexyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel compound 4-Hexyl-3-thiosemicarbazide. As a derivative of thiosemicarbazide, a scaffold known for a wide range of biological activities, understanding its pharmacokinetic and toxicological properties is crucial for its potential development as a therapeutic agent. This document summarizes key physicochemical properties and presents an in-silico predicted ADMET profile. Furthermore, detailed experimental protocols for in-vitro validation of these predictions are provided, along with visualizations of the ADMET assessment workflow and a potential metabolic pathway. The information herein is intended to guide further preclinical development and optimization of this compound.
Introduction
Thiosemicarbazide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties. The biological activity of these compounds is often linked to their ability to chelate metal ions and interact with various biological targets. This compound, with its distinct chemical structure, presents a promising candidate for further investigation. However, the successful translation of a biologically active compound into a viable drug candidate is heavily dependent on its ADMET properties. A favorable ADMET profile ensures that the compound can reach its target in sufficient concentration, exert its therapeutic effect, and be eliminated from the body without causing undue toxicity. This guide presents a predicted ADMET profile for this compound based on its structural similarity to other studied thiosemicarbazides and general principles of drug metabolism and pharmacokinetics.
Predicted Physicochemical and ADMET Properties of this compound
The ADMET profile of a compound is intrinsically linked to its physicochemical properties. The following tables summarize the predicted properties of this compound. These predictions are generated based on computational models and data from structurally related compounds. Experimental validation is essential to confirm these in-silico findings.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Formula | C7H17N3S | Basic structural information. |
| Molecular Weight | 175.3 g/mol [1] | Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.[2][3] |
| logP (octanol-water partition coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability and absorption. |
| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of Five (≤5), contributing to good oral bioavailability.[2][3] |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10), supporting good oral bioavailability.[2][3] |
| Polar Surface Area (PSA) | ~70-80 Ų | Suggests good intestinal absorption and cell permeability. |
| pKa (acidic/basic) | Basic pKa ~10-11 (hydrazine), Acidic pKa ~8-9 (thioamide) | The ionization state will influence solubility and interaction with biological targets. |
Table 2: Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Outcome | Rationale / Implication |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Complies with Lipinski's Rule of Five.[2][3] Moderate lipophilicity and PSA suggest good passive diffusion across the intestinal membrane. |
| Caco-2 Permeability | Moderate to High | Expected to readily cross the Caco-2 cell monolayer, a model for intestinal absorption.[4] |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | Thiosemicarbazide derivatives have shown a tendency for plasma protein binding.[5][6] The hexyl group increases lipophilicity, which may enhance binding to albumin. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The moderate lipophilicity and molecular weight suggest potential for CNS penetration. |
| Metabolism | ||
| Primary Metabolic Enzymes | Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[7] | These are major drug-metabolizing enzymes in the liver. |
| Metabolic Stability | Moderate | The hexyl chain may be susceptible to hydroxylation. The thiosemicarbazide moiety may undergo S-oxidation or conjugation. |
| Excretion | ||
| Primary Route of Excretion | Renal and/or Biliary | Metabolites are likely to be more polar and excreted via urine or bile. |
| Toxicity | ||
| hERG Inhibition | Potential for inhibition | Some nitrogen-containing compounds can interact with the hERG potassium channel, which could lead to cardiotoxicity.[8][9] |
| Ames Mutagenicity | Low to Moderate | Thiosemicarbazide itself has shown some mutagenic potential; derivatives should be carefully evaluated. |
| Hepatotoxicity | Potential for toxicity | The liver is a primary site of metabolism, and reactive metabolites could potentially cause liver injury. |
Experimental Protocols for ADMET Profiling
To validate the in-silico predictions, a series of in-vitro experiments are necessary. The following are detailed protocols for key ADMET assays.
Caco-2 Permeability Assay for Intestinal Absorption
This assay is widely used to predict in-vivo drug absorption across the gut wall.[4][10]
-
Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A solution of this compound (typically at 1-10 µM) is added to the apical chamber.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The volume removed is replaced with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical): The experiment is also performed in the reverse direction to assess active efflux. The test compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[11]
-
-
Metabolic Stability Assay in Human Liver Microsomes
This assay provides an indication of the intrinsic clearance of a compound in the liver.[12][13]
-
Objective: To determine the rate of metabolism of this compound by human liver microsomes.
-
Methodology:
-
Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and human liver microsomes (typically 0.5 mg/mL protein concentration).
-
Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system (to provide the necessary cofactor for CYP450 enzymes) and incubating at 37°C.[12] A control incubation without the NADPH-regenerating system is also performed.
-
Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in-vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
-
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to act on its target.[14][15]
-
Objective: To determine the percentage of this compound bound to human plasma proteins.
-
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with single-use dialysis membrane inserts that separate a plasma chamber from a buffer chamber.[16][17]
-
Sample Preparation: A solution of this compound is prepared in human plasma (typically at a concentration of 1-10 µM).
-
Dialysis: The plasma containing the test compound is added to one chamber of the dialysis device, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
Incubation: The sealed device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.
-
Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer in the same ratio.
-
Sample Analysis: The concentrations of this compound in the matrix-matched plasma and buffer samples are determined by LC-MS/MS.
-
Data Analysis: The percentage of unbound compound is calculated as: % Unbound = (Concentration in buffer / Concentration in plasma) * 100 The percentage of bound compound is then calculated as: % Bound = 100 - % Unbound
-
Visualization of Workflows and Pathways
ADMET Profiling Workflow
The following diagram illustrates the logical workflow for the ADMET profiling of a new chemical entity like this compound.
Caption: Logical workflow for ADMET profiling of a drug candidate.
Predicted Metabolic Pathway of this compound
The following diagram illustrates a potential metabolic pathway for this compound, primarily involving Phase I oxidation reactions mediated by CYP450 enzymes.
Caption: Predicted metabolic pathway of this compound.
Conclusion
The in-silico analysis of this compound suggests a promising ADMET profile for an orally administered drug candidate. Its compliance with Lipinski's Rule of Five indicates a good potential for oral absorption. The predicted moderate lipophilicity is a favorable characteristic for both permeability and distribution. However, potential liabilities such as metabolism by CYP450 enzymes, plasma protein binding, and potential for hERG inhibition and other toxicities need to be carefully evaluated through the detailed in-vitro experimental protocols provided in this guide. The successful validation of these predicted properties will be a critical step in the continued development of this compound as a potential therapeutic agent. This technical guide serves as a foundational document to direct future preclinical studies and to aid in the data-driven decision-making process for this promising compound.
References
- 1. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. enamine.net [enamine.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. enamine.net [enamine.net]
- 15. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
Lipophilicity and solubility of 4-Hexyl-3-thiosemicarbazide
An In-Depth Technical Guide on the Lipophilicity and Solubility of 4-Hexyl-3-thiosemicarbazide
This technical guide provides a comprehensive overview of the lipophilicity and solubility of this compound, tailored for researchers, scientists, and drug development professionals. In the absence of extensive experimental data for this specific compound, this guide focuses on predicted physicochemical properties and detailed experimental protocols for their determination.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. A summary of available and predicted data is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Chemical Structure | CCCCCCNC(=S)NN | PubChemLite[1] |
| CAS Number | 53347-40-3 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₇N₃S | Sigma-Aldrich |
| Molecular Weight | 175.30 g/mol | Echemi[2] |
| Melting Point | 57-60 °C | Sigma-Aldrich |
| Predicted LogP (XlogP) | 1.6 | PubChemLite[1] |
| IUPAC Name | N-hexylhydrazinecarbothioamide | Sigma-Aldrich |
Lipophilicity Determination
Lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating LogP values.[3]
Experimental Protocol: LogP Determination by RP-HPLC
This protocol describes a general method for determining the LogP of this compound using RP-HPLC by correlating its retention time with that of known reference compounds.[4]
2.1. Materials and Equipment
-
HPLC System: With a UV detector, pump, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC-grade methanol and water.
-
Buffer: Phosphate buffer (e.g., to maintain a constant pH).
-
Reference Compounds: A set of compounds with known LogP values spanning a range that is expected to include the test compound (e.g., aniline, toluene, ethylbenzene).[3]
-
Test Compound: this compound.
-
Volumetric glassware and analytical balance.
2.2. Methodology
-
Preparation of Mobile Phase: Prepare a series of methanol-water mobile phases with varying compositions (e.g., 50:50, 60:40, 70:30 v/v). The aqueous phase should be buffered to a specific pH to ensure the consistent ionization state of the compound.
-
Preparation of Standard Solutions: Accurately weigh and dissolve the reference compounds in the mobile phase to create stock solutions. Prepare working solutions by appropriate dilution.
-
Preparation of Test Solution: Prepare a solution of this compound in the mobile phase at a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
-
Data Acquisition:
-
Inject each reference compound and the test compound into the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calculate the logarithm of the capacity factor (log k).
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log k values.
-
Determine the LogP of this compound by interpolating its log k value onto the calibration curve.[4]
-
Workflow for LogP Determination by RP-HPLC
Caption: Workflow for experimental LogP determination using RP-HPLC.
Solubility Determination
Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[5]
Experimental Protocol: Aqueous Solubility by Shake-Flask Method
This protocol outlines the steps to determine the aqueous solubility of this compound.
3.1. Materials and Equipment
-
Shake-Flask Apparatus: An orbital shaker or thermomixer in a temperature-controlled environment.
-
Vials: Glass vials with screw caps.
-
Solvent: Purified water or a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Test Compound: Solid this compound.
-
Phase Separation: Centrifuge or filtration system (e.g., syringe filters).
-
Analytical Instrument: A method for quantifying the compound concentration, such as UV-Vis spectrophotometry or HPLC.
-
Analytical balance and volumetric glassware.
3.2. Methodology
-
Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of solid to use. This can be done by adding small, incremental amounts of the compound to a known volume of solvent until saturation is observed.[6]
-
Sample Preparation:
-
Add an excess amount of solid this compound to several vials. The excess should be sufficient to ensure a saturated solution is formed and maintained throughout the experiment.[7]
-
Add a precise volume of the aqueous solvent (e.g., PBS, pH 7.4) to each vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully separate the saturated aqueous phase from the undissolved solid. This is critical and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the clear, saturated filtrate or supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the concentration of the diluted sample using a suitable analytical method (e.g., UV-Vis or HPLC).
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
The result, typically expressed in mg/mL or µg/mL, represents the aqueous solubility of the compound.
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask method of solubility determination.
References
- 1. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-Depth Technical Guide on the Discovery of 4-Hexyl-3-thiosemicarbazide Derivatives
Disclaimer: Scientific literature extensively covers the synthesis and biological evaluation of a wide array of thiosemicarbazide and thiosemicarbazone derivatives. However, specific research focusing on 4-hexyl-3-thiosemicarbazide derivatives is limited. This guide provides a comprehensive overview based on the broader class of thiosemicarbazide derivatives, offering insights into their synthesis, biological activities, and potential mechanisms of action, which are likely analogous to the 4-hexyl substituted counterparts.
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by a thiourea core linked to a hydrazine moiety. Their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The biological potential of these compounds is often attributed to their ability to chelate metal ions and interact with various biological targets.[5] This guide focuses on the synthesis, experimental protocols, and biological evaluation of thiosemicarbazide derivatives, with a specific lens on the potential characteristics of 4-hexyl substituted analogs.
Synthesis of Thiosemicarbazide Derivatives
The general synthesis of thiosemicarbazide derivatives, specifically thiosemicarbazones, involves a straightforward condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[1][6][7] For the synthesis of 4-hexyl-3-thiosemicarbazone derivatives, this compound would serve as the key precursor.
A generalized synthetic workflow is depicted below:
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of thiosemicarbazide derivatives, which can be adapted for 4-hexyl analogs.
General Synthetic Protocol for Thiosemicarbazones:
A common method for synthesizing thiosemicarbazones involves the condensation of a thiosemicarbazide with an aldehyde or ketone.[1][8]
-
Dissolution: Equimolar amounts of the chosen aldehyde or ketone and the thiosemicarbazide (e.g., this compound) are dissolved in a suitable solvent, typically ethanol.[6]
-
Catalysis: A few drops of a catalyst, such as glacial acetic acid, are often added to the mixture.[8]
-
Reaction: The reaction mixture is then refluxed for several hours.[6][8] The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of the product. The solid is then collected by filtration.[1][8]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure thiosemicarbazone.[1][8]
-
Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][9]
Antimicrobial Activity Assay (MIC Determination):
The Minimum Inhibitory Concentration (MIC) is a standard assay to determine the antimicrobial efficacy of a compound.[10]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific cell density.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[10]
Anticancer Activity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[6][11]
Quantitative Data Presentation
Table 1: Antimicrobial Activity of Representative Thiosemicarbazone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus | 62.5 | [10] |
| Compound 2 | Escherichia coli | >1000 | [7] |
| Compound 3 | Candida albicans | 125-500 | [12] |
| Compound 4k | S. epidermidis | 0.156 | [13] |
| Compound 4l | B. subtilis | 0.156 | [13] |
Table 2: Anticancer Activity of Representative Thiosemicarbazone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 2 | PANC-1 (Pancreatic) | 10.0 | [6] |
| Compound 4 | PANC-1 (Pancreatic) | 0.7 | [6] |
| Compound 3m | C6 (Glioma) | 9.08 (µg/mL) | [11] |
| Compound 3m | MCF7 (Breast) | 7.02 (µg/mL) | [11] |
| Dp44mT | M109 (Lung) | - | [4] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for thiosemicarbazide derivatives can vary depending on their structure and the biological context. However, several general mechanisms have been proposed.
Inhibition of Ribonucleotide Reductase:
One of the most well-documented mechanisms, particularly for anticancer activity, is the inhibition of ribonucleotide reductase (RNR).[4] RNR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazones can chelate iron, which is an essential cofactor for the RNR enzyme, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis.[4]
Induction of Oxidative Stress:
Some thiosemicarbazone-metal complexes are redox-active and can generate reactive oxygen species (ROS).[4] This increase in intracellular ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering cell death.
Interaction with Topoisomerases:
There is evidence to suggest that some thiosemicarbazone derivatives can inhibit topoisomerase II, an enzyme involved in managing DNA topology during replication and transcription.[2] Inhibition of this enzyme leads to DNA damage and apoptosis.
A simplified representation of a potential signaling pathway for the anticancer activity of thiosemicarbazones is shown below:
Conclusion
While direct and extensive research on this compound derivatives is currently sparse in publicly available literature, the broader family of thiosemicarbazides and their thiosemicarbazone derivatives presents a rich field of study with significant therapeutic potential. The established synthetic routes are robust and adaptable, and the diverse biological activities, including potent antimicrobial and anticancer effects, underscore the importance of this class of compounds. The long alkyl chain of a 4-hexyl substituent would likely increase the lipophilicity of the derivatives, which could influence their pharmacokinetic properties and biological activity. Further research is warranted to synthesize and evaluate this compound derivatives to determine their specific biological profile and potential as therapeutic agents. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring this promising area of medicinal chemistry.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. chemmethod.com [chemmethod.com]
- 9. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Spectroscopic Characterization of 4-Hexyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the spectroscopic characterization of 4-Hexyl-3-thiosemicarbazide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Thiosemicarbazides are a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate spectral analysis is crucial for structure confirmation and purity assessment. This document outlines the experimental procedures and presents the expected spectral data in a clear, tabulated format for easy reference.
Introduction
This compound (C₇H₁₇N₃S) is a derivative of thiosemicarbazide featuring a hexyl group at the N4 position.[1] The thiosemicarbazide moiety is a key pharmacophore in many biologically active compounds. The structural elucidation of newly synthesized derivatives is a critical step in the drug discovery process. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in a sample. This note serves as a practical guide for obtaining and interpreting the NMR and IR spectra of this compound.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals.
References
High-Yield Synthesis of 4-Hexyl-3-thiosemicarbazide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the high-yield synthesis of 4-Hexyl-3-thiosemicarbazide and its subsequent derivatization. Thiosemicarbazides are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The protocols outlined herein describe the nucleophilic addition of hydrazine hydrate to hexyl isothiocyanate to form the core this compound structure, followed by the condensation of this intermediate with various aromatic aldehydes to generate a library of derivatives. These methods are robust, providing good to excellent yields. This guide also summarizes the quantitative data for the synthesized compounds and presents a potential signaling pathway impacted by this class of derivatives, offering a valuable resource for researchers in drug discovery and development.
Introduction
Thiosemicarbazides and their derivatives are versatile pharmacophores known for their broad spectrum of biological activities. The presence of a toxophoric N-C=S group is crucial for their biological function, which often involves chelation with metal ions in biological systems. The synthesis of 4-substituted-3-thiosemicarbazides is a key step in the development of novel therapeutic agents. This document details a reliable and high-yield synthetic strategy for this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic addition of hydrazine hydrate to hexyl isothiocyanate. This reaction is typically carried out in an alcoholic solvent at low temperatures to control the exothermicity of the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hexyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Absolute Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hexyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
To the cooled solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Characterization:
-
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Synthesis of this compound Derivatives
Derivatives of this compound are synthesized through a condensation reaction with various aromatic aldehydes. This reaction is typically acid-catalyzed and proceeds with high yields.
Experimental Protocol: General Procedure for the Synthesis of 4-Hexyl-3-thiosemicarbazone Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask with magnetic stirring.
-
To this solution, add the substituted aromatic aldehyde (1.0 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few minutes to several hours depending on the reactivity of the aldehyde.
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the solid product with the reaction solvent (methanol or ethanol) to remove impurities.
-
Dry the purified thiosemicarbazone derivative at room temperature.
Data Presentation
The following tables summarize the typical yields for the synthesis of 4-substituted-3-thiosemicarbazides and their derivatives based on literature data for analogous compounds.
Table 1: Synthesis of 4-Alkyl/Aryl-3-thiosemicarbazides
| R Group | Starting Materials | Solvent | Yield (%) | Reference |
| Methyl | Methylamine, CS₂, Hydrazine hydrate | Water | High | |
| p-Tolyl | p-Toluidine, NH₄OH, CS₂, Sodium chloroacetate, Hydrazine hydrate | Ethanol | ~50% |
Table 2: Synthesis of 4-Substituted-3-thiosemicarbazone Derivatives
| 4-Substituent | Aldehyde/Ketone | Solvent | Yield (%) | Reference |
| Phenyl | Benzaldehyde derivatives | Methanol | 30-82% | |
| p-Tolyl | 3,4-bis(alkyloxy)benzaldehydes | Ethanol | - |
Note: The yields for this compound and its derivatives are expected to be in a similar range to the analogous compounds presented.
Mandatory Visualizations
Synthesis Workflow
The overall synthetic scheme for the preparation of this compound derivatives is depicted below.
Caption: Synthetic route to this compound and its derivatives.
Potential Signaling Pathway Inhibition
Thiosemicarbazone derivatives have been investigated for their anticancer properties, with some studies suggesting their role as inhibitors of key signaling pathways involved in tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.
Caption: Inhibition of the VEGFR2 signaling pathway by thiosemicarbazone derivatives.
Conclusion
The synthetic protocols detailed in this document provide an efficient and high-yielding route to this compound and its derivatives. These compounds are of significant interest to the drug development community due to their potential to modulate key biological pathways, such as the VEGFR2 signaling cascade implicated in cancer. The provided data and visualizations serve as a valuable starting point for further investigation and optimization of this promising class of molecules.
Application Note: Protocol for Dissolving 4-Hexyl-3-thiosemicarbazide for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hexyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities, including potential antimicrobial and anticancer properties.[1] Due to the presence of a nonpolar hexyl group, this compound is expected to have low solubility in aqueous solutions, a critical factor for its application in biological assays.[1] Proper solubilization is paramount to ensure accurate and reproducible results by preventing compound precipitation and ensuring consistent concentrations in the assay medium.
This document provides a detailed protocol for the preparation of this compound solutions for use in various biological assays. The primary method involves creating a high-concentration stock solution in an organic solvent, followed by serial dilution into an aqueous buffer or cell culture medium.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is essential for proper handling, storage, and solution preparation.
| Property | Value | Reference |
| CAS Number | 53347-40-3 | [2][3] |
| Molecular Formula | C₇H₁₇N₃S | [2][3][4] |
| Molecular Weight | 175.30 g/mol | [3] |
| Melting Point | 57-60 °C | [2] |
| Appearance | White crystalline powder | [5] |
| Storage Temperature | Ambient | [2] |
| Solubility | Low in water; Soluble in organic solvents like DMSO and ethanol. | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the creation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which is crucial for minimizing the volume of organic solvent in the final assay.[6]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or bath sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound required for your desired stock concentration and volume.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 2 mL of a 50 mM stock): Mass = 50 mM × 2 mL × 175.30 g/mol / 1000 = 17.53 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and place it into a sterile vial. For stability, ensure the compound is at room temperature before weighing.[1]
-
Add Solvent: Add the calculated volume of sterile DMSO to the vial.
-
Solubilize: Tightly cap the vial and vortex vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes, or until the solution is clear and free of particulates.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1][6] Protect the solution from light.[6]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for direct use in biological assays. The primary goal is to ensure the final DMSO concentration is non-toxic to the biological system being studied.
Critical Consideration: Final DMSO Concentration The final concentration of DMSO in the assay should be kept as low as possible, typically well below 1%, to prevent solvent-induced artifacts or cytotoxicity.[6] For sensitive cell lines or long-term assays, the final DMSO concentration should ideally be ≤ 0.5%.[1] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.[1]
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile aqueous assay buffer or cell culture medium
-
Calibrated pipettes and sterile pipette tips
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Perform Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium.
-
Example Dilution Scheme: The following table provides an example of how to prepare a range of final compound concentrations for a 96-well plate assay (final volume 200 µL per well), starting from a 50 mM stock solution, while maintaining a final DMSO concentration of 0.4%.
| Final Compound Conc. (µM) | Volume of Stock (50 mM) to add to 1 mL medium (Intermediate Dilution) | Volume of Intermediate Dilution to add to well (Final Volume 200 µL) | Final DMSO Conc. (%) |
| 200 | 4 µL | 100 µL (of 2X solution) | 0.4% |
| 100 | 2 µL | 100 µL (of 2X solution) | 0.4% |
| 50 | 1 µL | 100 µL (of 2X solution) | 0.4% |
| 25 | 0.5 µL | 100 µL (of 2X solution) | 0.4% |
| 10 | 0.2 µL | 100 µL (of 2X solution) | 0.4% |
| Vehicle Control | 4 µL of pure DMSO | 100 µL (of 2X solution) | 0.4% |
Note: To improve pipetting accuracy for small volumes, preparing an intermediate dilution is recommended.[1]
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates in aqueous medium. | The concentration of the compound exceeds its solubility limit in the final assay medium. The final DMSO concentration is too low. | Decrease the final concentration of the compound. Increase the final DMSO percentage, ensuring it remains within a non-toxic range for the assay (<1%).[1] Prepare fresh dilutions for each experiment.[1] |
| Inconsistent results between experiments. | Inaccurate pipetting of small volumes. Repeated freeze-thaw cycles of the stock solution. Degradation of the compound. | Use calibrated pipettes. Prepare an intermediate dilution to increase pipetting volume.[1] Aliquot stock solution into single-use tubes to avoid freeze-thaw cycles.[1][6] Ensure proper storage conditions (protected from light, tightly sealed). |
| Cell death or altered phenotype in vehicle control. | The final DMSO concentration is too high for the specific cell line or assay duration. | Reduce the final DMSO concentration in the assay. Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific biological system. |
Safety Precautions:
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Some thiosemicarbazide derivatives can be toxic if swallowed.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 53347-40-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 5. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Hexyl-3-thiosemicarbazide as a Precursor for 1,2,4-triazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,4-triazole derivatives using 4-hexyl-3-thiosemicarbazide as a key precursor. The resulting triazole compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]
Introduction
1,2,4-triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3] Thiosemicarbazides are versatile reagents in organic synthesis and serve as crucial building blocks for the construction of various heterocyclic systems, most notably 1,2,4-triazoles.[4] The general strategy for synthesizing 1,2,4-triazoles from thiosemicarbazides involves the cyclization of an intermediate acylthiosemicarbazide.[5] This can be achieved through a one-pot reaction or a two-step process involving the isolation of the acylthiosemicarbazide followed by base-catalyzed cyclization.[6][7]
Synthesis of 1,2,4-Triazoles from this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols from this compound can be accomplished by reaction with a suitable carboxylic acid or its derivative, followed by cyclization. A common and effective method involves the initial acylation of the thiosemicarbazide followed by intramolecular cyclization in an alkaline medium.[3][5]
General Reaction Scheme
The overall transformation can be depicted as follows:
-
Acylation: this compound reacts with an acylating agent (e.g., an acid chloride or carboxylic acid with a coupling agent) to form the corresponding 1-acyl-4-hexyl-3-thiosemicarbazide.
-
Cyclization: The acylthiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization to yield the desired 4-hexyl-5-substituted-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
The following are generalized protocols for the synthesis of 1,2,4-triazoles using this compound as a starting material. These protocols are based on established methods for the synthesis of analogous 1,2,4-triazole derivatives.[5][6][8]
Protocol 1: Two-Step Synthesis of 4-Hexyl-5-substituted-4H-1,2,4-triazole-3-thiols
Step 1: Synthesis of 1-Acyl-4-hexyl-3-thiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Acylation: Add the desired carboxylic acid (1 equivalent) and a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution. Alternatively, the corresponding acid chloride (1 equivalent) can be added dropwise in the presence of a base like triethylamine to neutralize the generated HCl.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Pour the filtrate into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude 1-acyl-4-hexyl-3-thiosemicarbazide can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to 4-Hexyl-5-substituted-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend the synthesized 1-acyl-4-hexyl-3-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Cyclization: Heat the mixture to reflux for 4-6 hours. The acylthiosemicarbazide will dissolve as the reaction proceeds.
-
Reaction Monitoring: Monitor the completion of the cyclization by TLC.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of 5-6. The 1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol or a similar solvent to afford the pure 4-hexyl-5-substituted-4H-1,2,4-triazole-3-thiol.
Protocol 2: One-Pot Synthesis of 4-Hexyl-5-substituted-4H-1,2,4-triazole-3-thiols using Polyphosphate Ester (PPE)
A more direct approach involves the use of polyphosphate ester (PPE) as both a condensing and cyclizing agent.[6][7]
-
Reaction Setup: In a hydrothermal reaction vessel, thoroughly mix this compound (1 equivalent) and the desired carboxylic acid (1 equivalent).
-
Reaction: Add chloroform to the mixture, followed by the addition of polyphosphate ester (PPE).
-
Heating: Stir the suspension at an elevated temperature (e.g., 90 °C) for a specified time (typically 3-5 hours).
-
Work-up: After cooling, treat the reaction mixture with an aqueous alkali solution (e.g., 10% NaOH) and stir. This step facilitates the cyclodehydration of the acylated intermediate.
-
Isolation and Purification: Acidify the aqueous solution with dilute HCl to precipitate the 1,2,4-triazole-3-thiol. Filter the precipitate, wash with water, and recrystallize from a suitable solvent.
Quantitative Data
The following table summarizes typical reaction yields for the synthesis of 1,2,4-triazole-3-thiols from various thiosemicarbazide precursors under alkaline cyclization conditions, as reported in the literature. While specific data for this compound is not extensively documented, these values provide an expected range for the synthesis.
| Precursor (1-Acyl-4-substituted-thiosemicarbazide) | Product (4,5-disubstituted-4H-1,2,4-triazole-3-thiol) | Yield (%) | Reference |
| 1-(2-Furoyl)-4-arylthiosemicarbazides | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79 | [5] |
| 1-(Phenylacetyl)-4-arylthiosemicarbazides | 5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79 | [5] |
| 1-(x-Picolinoyl)-4-allyl-thiosemicarbazides | 4-Allyl-5-(pyridin-x-yl)-4H-1,2,4-triazole-3-thiols | High (up to 94) | [3] |
| General Thiosemicarbazides + Carboxylic Acids (PPE method) | 1,2,4-Triazole-3-thiol derivatives | 38-71 | [6] |
Visualizations
Experimental Workflow
References
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyclization Reactions of 4-Hexyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds derived from 4-Hexyl-3-thiosemicarbazide. This precursor is a versatile building block for the creation of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, classes of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies for analogous 4-substituted-3-thiosemicarbazides and are readily adaptable for the specified starting material.
Synthesis of 1-Acyl-4-hexyl-3-thiosemicarbazides: Key Intermediates
The initial step for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles involves the acylation of this compound. This reaction creates the necessary 1-acyl-4-hexyl-3-thiosemicarbazide intermediate, which can then undergo cyclization under either acidic or basic conditions.
Experimental Protocol: General Procedure for Acylation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Reagent Addition: Add an equimolar amount of the desired acyl chloride or benzoic acid derivative (1 equivalent) to the solution. If using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be required.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and by-products. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure 1-acyl-4-hexyl-3-thiosemicarbazide.
Cyclization to 2-(Acylamino)-5-substituted-1,3,4-thiadiazoles
Acid-catalyzed cyclization of 1-acyl-4-hexyl-3-thiosemicarbazides leads to the formation of 2-(hexylamino)-5-substituted-1,3,4-thiadiazoles. These compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2]
Experimental Protocol: Acid-Catalyzed Cyclization
-
Reaction Setup: To the synthesized 1-acyl-4-hexyl-3-thiosemicarbazide (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) cautiously at low temperature (0-5 °C).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate cyclization. Reaction progress should be monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is filtered, washed thoroughly with water to remove any acid, and dried. The crude thiadiazole can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Analogous 2-Amino-1,3,4-Thiadiazole Syntheses:
| Precursor | Cyclizing Agent | Product | Yield (%) | M.P. (°C) | Reference |
| 1-Benzoyl-4-phenyl-3-thiosemicarbazide | Conc. H₂SO₄ | 2-(Phenylamino)-5-phenyl-1,3,4-thiadiazole | 77-80 | 247-248 | [3] |
| 1-(4-Chlorobenzoyl)-4-phenyl-3-thiosemicarbazide | Conc. H₂SO₄ | 2-(Phenylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazole | 74 | 234-236 | [3] |
Cyclization to 4-Hexyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Base-catalyzed cyclization of 1-acyl-4-hexyl-3-thiosemicarbazides provides a straightforward route to 4-hexyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Triazole derivatives are a well-established class of compounds with potent antifungal and antimicrobial activities.[4][5][6] The mechanism of antifungal action for many triazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[7]
Experimental Protocol: Base-Catalyzed Cyclization
-
Reaction Setup: Dissolve the 1-acyl-4-hexyl-3-thiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as 2-10% sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the cyclization can be monitored by TLC.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, it is acidified with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6. The precipitated product is then filtered, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, affords the pure triazole-3-thione.
Quantitative Data for Analogous 4-Substituted-1,2,4-triazole-3-thione Syntheses:
| Precursor | Base | Product | Yield (%) | M.P. (°C) | Reference |
| 1-(Furoyl)-4-aryl-thiosemicarbazides | NaOH | 5-(Furan-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols | 62-79 | - | [8] |
| 1-(Phenylacetyl)-4-aryl-thiosemicarbazides | NaOH | 5-(Benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols | 62-79 | - | [8] |
Cyclization to 2-(Hexylamino)-5-substituted-1,3,4-oxadiazoles
The synthesis of 2-(hexylamino)-5-substituted-1,3,4-oxadiazoles from this compound can be achieved through oxidative cyclodesulfurization of a 1-acyl-4-hexyl-3-thiosemicarbazide intermediate. 1,3,4-Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9][10][11][12][13]
Experimental Protocol: Oxidative Cyclodesulfurization
-
Reaction Setup: The 1-acyl-4-hexyl-3-thiosemicarbazide (1 equivalent) is dissolved in a suitable solvent like ethanol or a mixture of water and an organic solvent.
-
Reagent Addition: An oxidizing agent, such as iodine in the presence of a base (e.g., NaOH), or mercuric oxide, is added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and any solid by-products are filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).
Quantitative Data for Analogous 2-Amino-1,3,4-oxadiazole Syntheses:
| Precursor | Oxidizing Agent/Conditions | Product | Yield (%) | M.P. (°C) | Reference |
| 1-Acyl-4-aryl-thiosemicarbazides | I₂ / NaOH | 2-(Arylamino)-5-substituted-1,3,4-oxadiazoles | 65-90 | - | [9] |
| 1-Acyl-thiosemicarbazides | KIO₃ / H₂O | 2-Acylamino-1,3,4-oxadiazoles | Moderate to excellent | - | [10] |
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic routes from this compound to the target heterocyclic compounds.
Caption: Synthetic routes from this compound.
Potential Antimicrobial Mechanism of Action
The heterocyclic compounds synthesized from this compound are known to possess antimicrobial properties. While specific mechanisms for the hexyl derivatives require further investigation, the general modes of action for these classes of compounds have been studied.
Caption: Putative antimicrobial mechanisms of action.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
Application Notes and Protocols: Metal Complex Formation with 4-Hexyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of metal complexes derived from 4-Hexyl-3-thiosemicarbazide. This class of compounds is of significant interest in the field of medicinal chemistry and drug development due to the versatile coordination chemistry of the thiosemicarbazide moiety and the diverse biological activities exhibited by its metal complexes.
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds known for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The biological efficacy of these ligands is often significantly enhanced upon coordination with transition metal ions.[3][4] The resulting metal complexes can exhibit improved lipophilicity, altered redox potentials, and specific geometries that facilitate interactions with biological targets.
This compound is an N-substituted thiosemicarbazide that serves as a versatile ligand for the formation of stable complexes with various metal ions. The hexyl group introduces a lipophilic character to the molecule, which can influence its solubility, membrane permeability, and ultimately its biological activity. This document outlines the protocols for the synthesis of this compound and its subsequent complexation with representative transition metals, such as copper(II) and nickel(II). Additionally, it provides an overview of the key characterization techniques and representative data on the biological activities of similar N-alkyl thiosemicarbazone metal complexes.
Experimental Protocols
Synthesis of this compound (Ligand)
This protocol is adapted from general methods for the synthesis of N-substituted thiosemicarbazides.
Materials:
-
Hexyl isothiocyanate
-
Hydrazine hydrate (64-65% solution)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (10 mmol) in ethanol (20 mL).
-
Cool the solution in an ice bath with continuous stirring.
-
Add a solution of hexyl isothiocyanate (10 mmol) in ethanol (10 mL) dropwise to the cooled hydrazine hydrate solution over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature.
-
Stir the mixture at room temperature for an additional 2-3 hours. A white precipitate should form.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product in a desiccator over anhydrous calcium chloride.
-
The purity of the synthesized this compound can be checked by melting point determination and spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).
Diagram of Synthesis Workflow:
General Protocol for the Synthesis of Metal Complexes
This protocol describes a general method for the synthesis of metal (e.g., Cu(II), Ni(II)) complexes with this compound. Note that the ligand can coordinate in its neutral thione form or its deprotonated thiol form, depending on the reaction conditions. The following protocol favors the formation of complexes with the deprotonated ligand.
Materials:
-
This compound (ligand)
-
Metal(II) chloride hexahydrate (e.g., CuCl2·2H2O, NiCl2·6H2O)
-
Methanol or Ethanol
-
Sodium acetate (for deprotonation)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve the ligand, this compound (2 mmol), in hot ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Add a solution of sodium acetate (2 mmol) in a minimum amount of hot ethanol to the reaction mixture to facilitate deprotonation of the ligand.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. A change in color and/or the formation of a precipitate is typically observed.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with ethanol and then with diethyl ether.
-
Dry the complex in a desiccator.
-
Characterize the synthesized complex using appropriate analytical techniques.
Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Ligand (this compound) | Metal Complex |
| FT-IR (cm-1) | ν(N-H) ~3100-3400, ν(C=S) ~800-850 | Disappearance or shift of ν(C=S) band, appearance of ν(C=S)enol and ν(C=N) bands. Appearance of new bands for ν(M-N) and ν(M-S) in the far-IR region.[5] |
| 1H NMR (ppm) | Resonances for hexyl chain protons, N-H protons. | Broadening or disappearance of N-H proton signals upon complexation. Shifts in the resonances of protons adjacent to the coordination sites. |
| 13C NMR (ppm) | Resonances for hexyl chain carbons, C=S carbon (~180 ppm). | Significant shift of the C=S carbon resonance upon coordination. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. | Molecular ion peak of the complex, showing isotopic patterns for the metal. |
| UV-Vis Spectroscopy | Absorption bands corresponding to π→π* and n→π* transitions. | Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for the metal ion.[6] |
| Elemental Analysis | %C, H, N, S should match the calculated values. | %C, H, N, S, and metal content should match the calculated values for the proposed complex formula. |
| EPR Spectroscopy | Not applicable. | For paramagnetic complexes like Cu(II), provides information on the geometry and metal-ligand bonding.[7] |
Quantitative Data on Biological Activity (Representative Data)
Table 1: Representative Anticancer Activity of Thiosemicarbazone Metal Complexes (IC50 values in µM)
| Compound/Complex | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Copper(II) Complex of a Sulfonated Thiosemicarbazone | MDA-MB-231 (Triple Negative Breast) | 2.5 | [8] |
| Copper(II) Complex of a Sulfonated Thiosemicarbazone | HCT-15 (Colorectal) | 1.3 | [8] |
| Nickel(II) Thiosemicarbazone Complex | A549 (Lung) | 27-30 | [9] |
| Copper(II) Thiosemicarbazone Complex | A549 (Lung) | 0.15 ± 0.01 | [10] |
| COTI-2 (Thiosemicarbazone) | SW480 (Colon) | 0.56 | [11] |
| Cu-COTI-2 | SW480 (Colon) | ~0.04 | [11] |
Table 2: Representative Antimicrobial Activity of Thiosemicarbazone Metal Complexes (MIC values in µg/mL)
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| Ag-thiosemicarbazone complex | E. coli | 0.018 | [12] |
| Ag-thiosemicarbazone complex | S. aureus | 0.018 | [12] |
| N-methyl thiosemicarbazone derivative | S. aureus | 39.68 | [13] |
| N-methyl thiosemicarbazone derivative | P. aeruginosa | 39.68 | [13] |
| Thiosemicarbazone derivatives | M. tuberculosis | 0.5-16 | [12] |
Proposed Mechanism of Anticancer Action
A prominent hypothesis for the anticancer activity of thiosemicarbazone metal complexes involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[1][14][15] The metal complex can participate in redox cycling, leading to the production of superoxide radicals and hydrogen peroxide, which can then be converted to highly reactive hydroxyl radicals via a Fenton-like reaction.[1] This cascade of events disrupts cellular homeostasis, damages cellular components like DNA and mitochondria, and ultimately triggers programmed cell death.
Generalized Signaling Pathway for ROS-Mediated Apoptosis:
Applications in Drug Development
The metal complexes of this compound and related N-alkyl thiosemicarbazones are promising candidates for further investigation in drug development programs. Their potential applications include:
-
Anticancer Agents: The ability of their metal complexes to induce ROS-mediated apoptosis makes them attractive for the development of novel chemotherapeutics, potentially overcoming resistance to existing drugs.[16]
-
Antimicrobial Agents: The potent activity of some thiosemicarbazone metal complexes against a range of bacteria and fungi suggests their potential as new antibiotics or antifungals.
-
Theranostic Agents: The incorporation of specific metal ions could allow for the development of theranostic agents, where the compound can be used for both diagnosis (e.g., through imaging) and therapy.
Further research should focus on the synthesis and screening of a library of metal complexes with this compound to identify lead compounds with optimal activity and selectivity. In-depth mechanistic studies will be crucial to fully elucidate their mode of action and to guide rational drug design.
References
- 1. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.02,7)tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
4-Hexyl-3-thiosemicarbazide in anticancer cell line studies
Disclaimer
The following Application Notes and Protocols have been compiled to address the topic of 4-Hexyl-3-thiosemicarbazide in anticancer cell line studies. A comprehensive literature search revealed a lack of specific published data for this exact compound. Therefore, the information presented herein is based on studies of structurally related N4-substituted thiosemicarbazide and thiosemicarbazone derivatives. These compounds share the core thiosemicarbazide pharmacophore and provide a scientifically sound basis for designing and interpreting experiments for novel derivatives like this compound.
Application Notes
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] Their mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes in cancer cells.[3] The substitution at the N4 position of the thiosemicarbazide moiety has been shown to be crucial for modulating their anticancer activity.[3]
Anticancer Activity of N4-Substituted Thiosemicarbazone Derivatives
N4-substituted thiosemicarbazones have demonstrated cytotoxic effects against a variety of cancer cell lines. The nature of the substituent at the N4 position significantly influences the compound's potency and selectivity. For instance, derivatives with cyclic substituents like cyclohexyl groups have shown potent anticancer activity.[4] The lipophilicity and electronic properties of the N4-substituent can affect the compound's ability to cross cell membranes and interact with intracellular targets.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of several exemplar N4-substituted thiosemicarbazone derivatives from the literature. This data provides a comparative baseline for evaluating novel compounds.
| Compound/Derivative Name | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 4-EBP | MCF-7 | Breast Cancer | 21.2 ± 0.1 | [5] |
| 4-EBP | HepG-2 | Liver Cancer | 45.3 ± 0.1 | [5] |
| AB2 (an N4-substituted thiosemicarbazide) | LNCaP | Prostate Cancer | 108.14 | [6] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | Pancreatic Cancer | 0.6 | [7] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa | Cervical Cancer | 10.3 | [7] |
| DpC (di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone) | Neuroblastoma | Neuroblastoma | Dose- and time-dependent cytotoxicity reported | [4] |
Proposed Mechanism of Action
The anticancer effects of thiosemicarbazide derivatives are believed to be multifactorial.[3] One of the primary proposed mechanisms is the chelation of intracellular metal ions like iron and copper, which are essential for the activity of enzymes involved in cell proliferation, such as ribonucleotide reductase.[8] This disruption of metal homeostasis can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering programmed cell death (apoptosis).[3] Some derivatives have also been shown to induce apoptosis through the modulation of key signaling pathways, such as the JNK pathway, and by affecting the expression of pro- and anti-apoptotic proteins.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Count the cells and adjust the concentration to 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 2,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in a complete medium. It is advisable to perform a range-finding experiment first, followed by a more refined concentration range.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentration (e.g., at its IC50 or 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells from each well and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (or dead cells from other causes)
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: 4-Hexyl-3-thiosemicarbazide in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Hexyl-3-thiosemicarbazide and its analogs as a scaffold for the development of novel antifungal agents. The document outlines the synthesis, putative mechanisms of action, and detailed protocols for the evaluation of antifungal efficacy. While specific data for this compound is limited in publicly available literature, the information presented here is based on extensive research on closely related N-alkyl and N-aryl thiosemicarbazide derivatives and provides a strong framework for its investigation.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[2][3][4] The core thiosemicarbazide scaffold (–NH-CS-NH-NH2) offers a versatile platform for chemical modification, allowing for the fine-tuning of antifungal potency and selectivity. The introduction of an N-alkyl substituent, such as a hexyl group at the N4 position, is a key strategy in modulating the lipophilicity and, consequently, the biological activity of these compounds.[2]
Synthesis of this compound
The synthesis of 4-alkyl-3-thiosemicarbazides is a relatively straightforward process, typically involving the reaction of a corresponding isothiocyanate with hydrazine hydrate. For this compound, the synthesis would proceed via the reaction of hexyl isothiocyanate with hydrazine hydrate.
A general synthetic scheme is as follows:
Caption: General synthesis of this compound.
Further derivatization to form thiosemicarbazones can be achieved by condensing the synthesized this compound with various aldehydes or ketones.[5][6]
Putative Antifungal Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, studies on related thiosemicarbazide and thiosemicarbazone derivatives suggest several potential targets and pathways:
-
Disruption of Fungal Cell Membranes: The lipophilic nature of the hexyl group may facilitate the insertion of the molecule into the fungal cell membrane, leading to altered membrane fluidity, increased permeability, and ultimately cell death.
-
Inhibition of Key Fungal Enzymes: Thiosemicarbazides have been shown to inhibit various fungal enzymes. Potential targets include:
-
Lanosterol 14α-demethylase (CYP51): An essential enzyme in the ergosterol biosynthesis pathway, which is a critical component of the fungal cell membrane.[7]
-
Tyrosinase: An enzyme involved in melanin synthesis, which can protect fungi from host immune responses and environmental stressors.[8]
-
Other Enzymes: Molecular docking studies on 4-arylthiosemicarbazides have suggested potential interactions with enzymes like N-myristoyltransferase (NMT) and secreted aspartic proteinases (SAPs).[7]
-
-
Chelation of Metal Ions: The thiosemicarbazide moiety can chelate essential metal ions like copper and zinc, which are crucial cofactors for many fungal enzymes. This sequestration of metal ions can disrupt vital metabolic processes.[1]
The following diagram illustrates a generalized workflow for investigating the antifungal properties and mechanism of action of a novel thiosemicarbazide derivative.
Caption: Workflow for antifungal drug development.[9]
Quantitative Data on Antifungal Activity of Thiosemicarbazide Derivatives
Table 1: Antifungal Activity of Thiosemicarbazone Derivatives against Various Fungi
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazones (general) | Aspergillus spp. | 125-500 | [10] |
| N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | Candida albicans | 0.156–0.625 | [6] |
| N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | Aspergillus niger | 0.156–0.625 | [6] |
| 4-Arylthiosemicarbazides | Candida albicans | 25-200 | [7] |
| 4-Arylthiosemicarbazides | Candida parapsilosis | 50 | [7] |
| Thiosemicarbazide derivatives with nitroimidazole moiety | Trichophyton rubrum | 31.25–1000 | |
| Thiosemicarbazide derivatives with nitroimidazole moiety | Trichophyton mentagrophytes | 62.5–500 | |
| Palmitic acid thiosemicarbazide derivatives | Candida albicans | 1.56-50 | [3] |
Table 2: EC50 Values of Benzaldehyde Thiosemicarbazide Derivatives against Plant Pathogenic Fungi
| Compound | Pythium aphanidermatum (EC50 µg/mL) | Rhizoctonia solani (EC50 µg/mL) | Reference |
| Derivative 3b | 1.6 | >10 | [5] |
| Derivative 3c | >50 | 2.2 | [5] |
| Derivative 3f | >50 | 2.1 | [5] |
| Azoxystrobin (control) | 16.9 | 2.8 | [5] |
| Fluopicolide (control) | 1.0 | >50 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal potential of this compound and its derivatives.
Synthesis of this compound
Materials:
-
Hexyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve hexyl isothiocyanate (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][11]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound stock solution (in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. A typical concentration range is 0.125 to 256 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum in medium without the compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of an antifungal agent that kills the fungus.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.
Conclusion
This compound represents a promising scaffold for the development of novel antifungal agents. The available data on related N-alkyl and N-aryl thiosemicarbazides indicate that this class of compounds possesses significant antifungal activity against a range of pathogenic fungi. The synthetic accessibility and the potential for diverse chemical modifications make them attractive candidates for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the antifungal potential of this compound and its derivatives, contributing to the much-needed pipeline of new antifungal therapies.
References
- 1. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro antibacterial, antifungal activity of some transition metal complexes of thiosemicarbazone Schiff base (HL) derived from N4-(7'-chloroquinolin-4'-ylamino) thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. juniv.edu [juniv.edu]
Application Notes and Protocols for Molecular Docking of 4-Hexyl-3-thiosemicarbazide with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 4-Hexyl-3-thiosemicarbazide, a compound of interest for its potential therapeutic activities. Due to the limited direct studies on this specific molecule, this document leverages data and methodologies from studies on structurally similar thiosemicarbazide and thiosemicarbazone derivatives to provide a robust framework for in silico analysis.
Introduction to this compound and its Therapeutic Potential
Thiosemicarbazides and their derivatives are a versatile class of compounds known for a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] The therapeutic potential of these compounds often stems from their ability to chelate metal ions and interact with various biological targets.[2][4] this compound, with its distinct chemical structure, presents a promising candidate for drug discovery. Molecular docking is a crucial computational tool to predict and analyze the interaction between a ligand, such as this compound, and a target protein at the molecular level.[1][5] This allows for the elucidation of binding modes, affinity, and the key residues involved in the interaction, thereby guiding further drug design and development.
Potential Target Proteins for this compound
Based on molecular docking studies of analogous thiosemicarbazide and thiosemicarbazone derivatives, several potential protein targets can be considered for this compound. These targets are implicated in various diseases, highlighting the compound's broad therapeutic potential.
Table 1: Potential Target Proteins and Their Clinical Significance
| Target Protein | Disease Area | Rationale for Targeting | Reference |
| Mycobacterium tuberculosis Glutamine Synthetase (MtGS) | Tuberculosis | Essential for nitrogen metabolism in Mycobacterium tuberculosis, making it a potential drug target.[6][7] | [6][7][8][9] |
| DNA Gyrase | Bacterial Infections | A type II topoisomerase essential for bacterial DNA replication, and a validated target for antibiotics.[5] | [5][10] |
| Phosphoinositide 3-kinase (PI3K) | Cancer | A key enzyme in a signaling pathway that regulates cell growth, proliferation, and survival.[11][12] | [11][12] |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | A tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth. | [13][14] |
| Topoisomerase IIβ | Cancer | An essential enzyme for managing DNA topology during replication and transcription in human cells. | [15] |
| Urease | H. pylori Infection | A key enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach. | [16] |
Experimental Protocol: Molecular Docking Workflow
This section outlines a detailed protocol for performing a molecular docking study of this compound against a selected target protein.
Caption: A generalized workflow for molecular docking studies.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem[17] or drawn using chemical drawing software such as ChemDraw or MarvinSketch.
-
Energy Minimization: The ligand's structure should be energy minimized to obtain a stable conformation. This can be performed using software like Avogadro, UCSF Chimera, or the force fields implemented in docking software packages.
-
File Format Conversion: Convert the ligand structure to a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogens to the protein structure.
-
Repair any missing residues or atoms using tools like SWISS-MODEL or the functionalities within UCSF Chimera.
-
-
Protonation and Charge Assignment: Assign appropriate protonation states to ionizable residues and add Gasteiger charges. This is a critical step for accurate electrostatic interaction calculations.
-
File Format Conversion: Convert the processed protein structure to the required format for the docking software (e.g., PDBQT for AutoDock Vina).
Grid Box Generation
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to include all relevant binding site residues.
Docking Simulation
Perform the molecular docking using a validated software package such as AutoDock Vina, GOLD, or Glide. The docking algorithm will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
Post-Docking Analysis
-
Binding Pose Analysis: Visualize the predicted binding poses of this compound within the protein's active site using molecular visualization software like PyMOL or UCSF Chimera.
-
Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein residues.
-
Scoring and Ranking: Rank the different binding poses based on their predicted binding affinities (e.g., docking score in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Hypothetical Docking Results and Data Presentation
The following tables present hypothetical but realistic quantitative data for the docking of this compound with selected target proteins, based on findings for similar compounds.
Table 2: Hypothetical Binding Affinities of this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| M. tuberculosis Glutamine Synthetase | 2BVC | -7.8 |
| DNA Gyrase Subunit B | 5L3J | -8.2 |
| PI3Kα | 4JPS | -7.5 |
| EGFR Kinase Domain | 2J6M | -8.5 |
| Topoisomerase IIβ | 3QX3 | -7.9 |
Table 3: Hypothetical Intermolecular Interactions of this compound with EGFR Kinase Domain
| Interaction Type | Interacting Residue(s) | Distance (Å) |
| Hydrogen Bond | Met793 | 2.9 |
| Hydrogen Bond | Gln791 | 3.1 |
| Hydrophobic Interaction | Leu718, Val726, Ala743, Leu844 | - |
| Pi-Sulfur Interaction | Cys775 | 4.5 |
Signaling Pathway Context
Understanding the signaling pathway in which the target protein is involved is crucial for interpreting the biological significance of the docking results.
Caption: Inhibition of the EGFR signaling pathway.
The diagram above illustrates a simplified EGFR signaling pathway. Epidermal Growth Factor (EGF) binding activates EGFR, which in turn activates the PI3K/AKT pathway, leading to cell growth and proliferation. This compound, by binding to and inhibiting EGFR, can potentially block this signaling cascade, which is a common mechanism of action for anticancer agents.
Conclusion and Future Directions
These application notes provide a foundational guide for conducting and interpreting molecular docking studies of this compound. The provided protocols and hypothetical data serve as a starting point for researchers to explore the therapeutic potential of this compound against various diseases. Future work should involve performing these docking studies with the specific compound, followed by in vitro and in vivo validation of the computational predictions to confirm its biological activity and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01937G [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiosemicarbazones suppress expression of the c-Met oncogene by mechanisms involving lysosomal degradation and intracellular shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Cytotoxic Screening and Molecular Docking Studies of Novel Hybrid Thiosemicarbazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hexyl-3-thiosemicarbazide Synthesis Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Hexyl-3-thiosemicarbazide. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on optimizing the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally efficient method for the synthesis of this compound is the nucleophilic addition of hydrazine hydrate to hexyl isothiocyanate. This reaction is typically conducted in a suitable polar solvent, such as ethanol or methanol. The reaction proceeds readily, often at room temperature or with gentle heating, to produce the desired product in good yield.
Q2: What are the critical parameters that influence the yield of this compound?
A2: Several factors can significantly impact the final yield of the synthesis. These include the purity of the starting materials (hexyl isothiocyanate and hydrazine hydrate), the choice of solvent, the reaction temperature, and the reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of the product.
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: A potential side reaction is the formation of 1,6-dihexyl-thiocarbohydrazide if the stoichiometry is not carefully controlled, particularly with an excess of hexyl isothiocyanate. Additionally, impurities in the starting materials can lead to the formation of undesired byproducts. Careful monitoring of the reaction and purification of the crude product are essential to minimize these side reactions.[1]
Q4: What is the recommended method for purifying the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the crude product.[2] Ethanol is a frequently used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly to induce crystallization of the purified this compound. Washing the crystals with cold ethanol can help remove residual impurities.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Impure starting materials. - Suboptimal stoichiometry. | - Extend the reaction time or gently heat the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the purity of hexyl isothiocyanate and hydrazine hydrate. Use freshly opened or properly stored reagents. - While a 1:1 molar ratio is theoretical, a slight excess of hydrazine hydrate may improve the yield by ensuring complete consumption of the isothiocyanate.[3] |
| Oily Product or Failure to Crystallize | - Presence of impurities. - Product is highly soluble in the chosen solvent. | - Wash the crude product with a cold, non-polar solvent like hexane to remove non-polar impurities before recrystallization. - If the product is an oil, try triturating with a cold non-polar solvent to induce solidification. - For recrystallization, ensure the minimum amount of hot solvent is used. If crystallization does not occur upon cooling, try adding a few seed crystals or scratching the inside of the flask with a glass rod. |
| Discolored Product (Yellowish or Brownish) | - Presence of colored impurities from starting materials or side reactions. - Oxidation of the product. | - Treat the solution of the crude product in the recrystallization solvent with activated charcoal before hot filtration to remove colored impurities.[2] - Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Broad Melting Point Range of Purified Product | - Incomplete purification, presence of residual solvent or impurities. | - Repeat the recrystallization process, ensuring slow cooling to promote the formation of well-defined crystals. - Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. - If recrystallization is ineffective, consider purification by column chromatography using silica gel and an appropriate eluent system (e.g., ethyl acetate/hexane).[2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from hexyl isothiocyanate and hydrazine hydrate.
Materials:
-
Hexyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve hexyl isothiocyanate (1 equivalent) in absolute ethanol.
-
While stirring, add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. Gentle heating under reflux may be applied to increase the reaction rate if necessary.
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and activated charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of 4-alkyl-3-thiosemicarbazides, which can be extrapolated for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hexyl isothiocyanate | Hydrazine hydrate | Ethanol | Room Temp. | 2-4 | >80 (expected) | General Protocol |
| Aryl isothiocyanate | Hydrazine hydrate | Ethanol | Reflux | 0.5-8 | High | [3] |
| 4-Iodophenyl isothiocyanate | Hydrazine hydrate | Methanol | Room Temp. | 24 | Good | [3] |
| p-Toluidine, CS₂, Hydrazine hydrate | - | Ethanol | Reflux | - | ~50 | [4] |
Visualizations
References
Troubleshooting low solubility of 4-Hexyl-3-thiosemicarbazide in aqueous media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of 4-Hexyl-3-thiosemicarbazide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A1: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[1] this compound, with its lipophilic hexyl chain, is predicted to have poor water solubility.[2][3] While it may dissolve readily in a 100% organic solvent like DMSO, its solubility limit is much lower in an aqueous environment. When the DMSO stock is diluted into your buffer, the compound's concentration likely exceeds its aqueous solubility limit, causing it to precipitate out of the solution.[1][4] This can lead to inaccurate and variable results in your experiments.[4]
Q2: What is the first and simplest step I should take to address this precipitation?
A2: The most straightforward initial steps involve optimizing your dilution protocol and final concentrations.
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and certainly not exceeding 1%, as higher concentrations can be toxic to cells and interfere with assays.[1]
-
Lower Final Compound Concentration: Test a lower final concentration of the compound. Your current working concentration may be well above its solubility limit in the final assay buffer.[1]
-
Perform Serial Dilutions: Instead of a single large dilution step, perform serial dilutions of your high-concentration stock in the assay buffer. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.[1][5]
-
Increase Mixing Energy: Ensure thorough mixing by vortexing or sonicating briefly during the dilution steps to help break down micro-precipitates.[5]
Q3: My compound is still precipitating. What formulation strategies can I use to increase its solubility?
A3: If simple procedural changes are insufficient, you will need to modify your formulation. Several techniques can enhance the solubility of poorly soluble compounds.[6][7] The most common and effective methods for research settings are using co-solvents, adjusting pH, and employing solubilizers like cyclodextrins.[1][8]
Q4: How do co-solvents work, and which ones are commonly used?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the interfacial tension between the water and the hydrophobic compound, thereby increasing its solubility.[9][10] This is a highly effective and widely used technique for parenteral and in-vitro formulations.[11] Common co-solvents include polyethylene glycol (PEG), ethanol, propylene glycol (PG), and N-methyl-2-pyrrolidone (NMP).[8] The choice of co-solvent and its final concentration must be compatible with your specific experimental system.
Q5: Can I adjust the pH of my buffer to improve solubility?
A5: Yes, pH modification can significantly increase the solubility of ionizable compounds.[8] Thiosemicarbazides possess functional groups that can be protonated or deprotonated. By adjusting the pH of the buffer to a point where the molecule is in its ionized (charged) form, its solubility in the aqueous media can be dramatically increased.[12] It is crucial to ensure the chosen pH does not negatively impact your compound's stability, the biological target, or the assay's performance.
Q6: What are cyclodextrins and how can they help?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an "inclusion complex."[9] This complex is water-soluble due to the cyclodextrin's hydrophilic outer surface, effectively increasing the compound's concentration in an aqueous solution.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[1]
Data Presentation: Comparison of Solubilization Agents
The table below summarizes common agents used to enhance the solubility of compounds in aqueous media for biological assays.
| Agent Type | Example(s) | Typical Final Concentration | Advantages | Considerations & Potential Issues |
| Co-solvent | DMSO (Dimethyl sulfoxide) | < 0.5% (Cell-based) | Excellent solubilizing power for many organic compounds; widely used for stock solutions.[14] | Cytotoxicity at >1%; can interfere with some enzyme activities and cell membranes.[1] |
| Co-solvent | Ethanol | 1-5% | Biologically acceptable at low concentrations; effective for many compounds. | Can cause protein precipitation at higher concentrations; potential for cellular stress.[4] |
| Co-solvent | PEG 400 (Polyethylene Glycol) | 1-10% | Low toxicity; good solubilizer for a range of hydrophobic compounds.[8] | Can be viscous; may affect some biological interactions. |
| Solubilizer | HP-β-CD (Hydroxypropyl-β-cyclodextrin) | 1-5% w/v | Low toxicity; forms soluble inclusion complexes; can improve bioavailability.[1][13] | Complex formation is specific; may not work for all compounds; can extract lipids from cell membranes at high concentrations. |
| Surfactant | Tween-20 / Triton X-100 | 0.001-0.1% | Forms micelles that encapsulate hydrophobic compounds; effective at very low concentrations.[6] | Primarily for biochemical (cell-free) assays; can disrupt cell membranes and are generally not suitable for cell-based experiments. |
Visualizations
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving solubility issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 3. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijpbr.in [ijpbr.in]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis and Purification of 4-Hexyl-3-thiosemicarbazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 4-Hexyl-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward synthesis of this compound involves the nucleophilic addition of hydrazine hydrate to hexyl isothiocyanate.[1][2] This reaction is typically carried out in a polar protic solvent like ethanol or methanol.[3][4]
Q2: What are the typical reaction conditions for this synthesis?
While specific conditions can be optimized, a general procedure involves dissolving hexyl isothiocyanate in ethanol and adding a slight molar excess of hydrazine hydrate. The reaction mixture is often stirred at room temperature or gently heated under reflux for a period ranging from 30 minutes to several hours.[5][6]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[7] A suitable mobile phase, such as a mixture of dichloromethane and cyclohexane (1:1), can be used to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the hexyl isothiocyanate has disappeared.
Q4: What is the expected melting point of pure this compound?
The reported melting point for this compound is in the range of 57-60 °C.[8] A sharp melting point within this range is a good indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient time or temperature. 2. Impure starting materials: Contaminants in the hexyl isothiocyanate or hydrazine hydrate can interfere with the reaction.[5] 3. Side reactions: The formation of byproducts can consume the starting materials. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC and continue until the starting material is consumed. Gentle heating under reflux can accelerate the reaction.[5] 2. Use high-purity reagents: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. 3. Control reaction conditions: Add the hydrazine hydrate dropwise to the isothiocyanate solution to minimize side reactions. |
| Oily Product or Failure to Crystallize | 1. Presence of impurities: Unreacted starting materials or side products can act as crystallization inhibitors.[5] 2. Supersaturation: The solution may be supersaturated, preventing crystal formation. 3. Inappropriate solvent: The chosen recrystallization solvent may not be suitable for inducing crystallization. | 1. Wash the crude product: Before recrystallization, wash the crude product with a cold, non-polar solvent like hexane to remove non-polar impurities. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. 3. Solvent optimization: If using a single solvent like ethanol fails, try a mixed solvent system. For a compound with a hexyl chain, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent could be effective.[9] |
| Product is Contaminated with Unreacted Hexyl Isothiocyanate | Incomplete reaction or insufficient hydrazine hydrate: Not all of the isothiocyanate has reacted. | Use a slight excess of hydrazine hydrate: Employing a small excess of hydrazine hydrate can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.[5] |
| Product Appears Colored | Presence of colored impurities: These may be present in the starting materials or formed during the reaction. | Use activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step. |
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₇N₃S | [8] |
| Molecular Weight | 175.3 g/mol | [8] |
| Melting Point | 57-60 °C | [8] |
| Appearance | White to off-white solid | General observation |
| Typical Recrystallization Solvent | Ethanol or Ethanol/Water mixture | [3][4] |
Experimental Protocols
Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hexyl isothiocyanate (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the hexyl isothiocyanate. Gentle heating under reflux can be applied to expedite the reaction if necessary.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Cyclization of 4-Hexyl-3-thiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cyclization of 4-hexyl-3-thiosemicarbazide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cyclization of this compound, focusing on the formation of the desired 1,2,4-triazole product and potential side reactions.
FAQs
Q1: What are the expected major products from the cyclization of this compound?
The cyclization of this compound can yield two primary heterocyclic products depending on the reaction conditions. Under alkaline conditions, the expected major product is 4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. In contrast, acidic conditions typically lead to the formation of 5-amino-2-(hexylamino)-1,3,4-thiadiazole.
Q2: My reaction is yielding a mixture of products. How can I favor the formation of the 1,2,4-triazole?
To selectively synthesize the 1,2,4-triazole derivative, it is crucial to maintain alkaline reaction conditions.[1] The use of bases like sodium hydroxide or potassium hydroxide in a suitable solvent such as ethanol or water is recommended.[1] Ensure that the pH of the reaction mixture is distinctly basic throughout the process.
Q3: I have isolated a product, but I am unsure if it is the 1,2,4-triazole or the 1,3,4-thiadiazole. How can I differentiate them?
Spectroscopic methods are invaluable for distinguishing between the two isomers. In ¹H NMR spectroscopy, the N-H and S-H protons of the 1,2,4-triazole-3-thione typically appear at a much lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole, which are often observed in the aromatic region.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired 1,2,4-triazole | - Reaction conditions are not sufficiently alkaline.- Incomplete reaction due to low temperature or short reaction time.- Impure starting materials. | - Verify the pH of the reaction mixture and add more base if necessary.- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.- Ensure the purity of this compound before starting the reaction. |
| Formation of the 1,3,4-thiadiazole side product | - The reaction medium has become acidic. | - Strictly maintain alkaline conditions throughout the reaction. Consider using a stronger base or a buffered system. |
| Difficulty in purifying the product | - Presence of unreacted starting material or side products. | - Recrystallization from a suitable solvent (e.g., ethanol) is often effective.- Column chromatography may be necessary for separating isomeric products. |
| Product decomposition | - Excessively high reaction temperatures or prolonged heating. | - Optimize the reaction temperature and time. Monitor the reaction closely to avoid over-heating. |
Data Presentation
| 4-Alkyl-3-thiosemicarbazide | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Ethyl-3-thiosemicarbazide | 1N NaOH, reflux, 5h | 4-Ethyl-4H-1,2,4-triazole-3-thiol | 85% | |
| 4-Phenyl-3-thiosemicarbazide | 8% NaOH, reflux | 4-Phenyl-4H-1,2,4-triazole-3-thiol | Not specified | [3] |
| General 1,4-disubstituted thiosemicarbazides | 2N NaOH, 80-90°C, 4h | Corresponding 1,2,4-triazoles | Not specified | [1] |
Experimental Protocols
The following is a general protocol for the base-catalyzed cyclization of this compound to 4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, adapted from established procedures for similar compounds.[1]
Materials:
-
This compound
-
2N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Ethanol
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 0.01 moles of this compound in 20 mL of 2N NaOH solution.
-
Heating: Heat the reaction mixture under reflux at 80-90°C for 4-6 hours with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 1N HCl solution dropwise while stirring until the pH of the solution reaches approximately 5-6.
-
Precipitation: A solid precipitate of the crude product should form upon neutralization.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold distilled water.
-
Drying: Dry the product under vacuum at 50-60°C.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified 4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and logical workflows associated with the cyclization of this compound.
Caption: Reaction pathways for this compound cyclization.
Caption: Experimental workflow for this compound cyclization.
References
Technical Support Center: Overcoming Resistance with 4-Hexyl-3-thiosemicarbazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexyl-3-thiosemicarbazide and its derivatives to overcome drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound derivatives in overcoming drug resistance?
A1: While direct studies on this compound are limited, based on structurally similar thiosemicarbazone compounds, the primary mechanism is believed to involve the chelation of intracellular metal ions, particularly iron and copper.[1][2] This disrupts the function of essential metalloenzymes involved in cell proliferation and DNA synthesis, such as ribonucleotide reductase.[2] Furthermore, the resulting metal complexes can be redox-active, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can induce apoptosis. Some derivatives have also been shown to interact with and potentially inhibit ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCC1, which are major contributors to multidrug resistance (MDR).[1][2] The lipophilic hexyl group may enhance membrane interaction and intracellular accumulation, potentially contributing to the circumvention of resistance.
Q2: How do I handle and store this compound derivatives?
A2: this compound derivatives are typically solids that should be stored in a cool, dry, and dark place to prevent degradation. For experimental use, they are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh dilutions in culture media for each experiment and to minimize freeze-thaw cycles of the stock solution.
Q3: What are the expected cytotoxic effects of this compound derivatives on resistant and non-resistant cancer cell lines?
A3: It is anticipated that this compound derivatives will exhibit cytotoxicity against a broad range of cancer cell lines. Notably, their efficacy may be comparable in both drug-sensitive and multidrug-resistant (MDR) cell lines. This is because their mechanism of action, primarily metal chelation and ROS induction, is often independent of the mechanisms underlying resistance to conventional chemotherapeutics. For instance, related compounds have shown the ability to overcome P-glycoprotein-mediated resistance.[3][4]
Q4: Can this compound derivatives be used in combination with other chemotherapeutic agents?
A4: Yes, combination therapy is a promising approach. Structurally related thiosemicarbazones, such as DpC, have demonstrated synergistic effects when combined with standard chemotherapeutics.[3][5] By overcoming resistance mechanisms, this compound derivatives may re-sensitize resistant cells to conventional drugs. It is crucial to perform synergy studies (e.g., Chou-Talalay method) to determine the optimal concentrations and combination ratios for your specific cell lines and drugs.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed in resistant cell lines. | 1. Compound precipitation: The lipophilic nature of the hexyl group may lead to poor solubility in aqueous culture media. 2. Incorrect dosage: The effective concentration may not have been reached. 3. Cell line specific resistance: The resistance mechanism in your cell line may not be susceptible to this class of compounds. | 1. Visually inspect the culture medium for any precipitate after adding the compound. Consider using a lower final DMSO concentration or pre-complexing with a carrier molecule if solubility is an issue. 2. Perform a dose-response study over a wide concentration range (e.g., nanomolar to high micromolar) to determine the IC50 value. 3. Characterize the resistance mechanism of your cell line (e.g., specific ABC transporter expression). Test the compound's ability to inhibit the specific transporter (see Calcein-AM assay protocol). |
| High toxicity in non-cancerous control cell lines. | 1. Off-target effects: The compound may have non-specific toxicity at higher concentrations. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Determine the therapeutic window by comparing the IC50 values in cancer cells versus non-cancerous cells. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5% for DMSO). |
| Inconsistent results between experiments. | 1. Compound degradation: The compound may be unstable in solution or under certain storage conditions. 2. Variability in cell culture: Cell passage number, density, and growth phase can affect drug sensitivity. | 1. Prepare fresh dilutions from a stock solution for each experiment. Store stock solutions in small aliquots to minimize freeze-thaw cycles. 2. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the exponential growth phase at the start of the experiment. |
| Difficulty in interpreting apoptosis assay results. | 1. Incorrect timing of analysis: Apoptosis is a dynamic process; analysis at a single time point may not capture the peak effect. 2. Suboptimal staining: Inadequate reagent concentrations or incubation times can lead to poor signal. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. 2. Titrate Annexin V and Propidium Iodide concentrations and optimize incubation times for your specific cell type as per the provided protocol. |
Data Presentation
Table 1: Representative Cytotoxicity of N4-Alkyl-Substituted Thiosemicarbazone Derivatives in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| DpC | Neuroblastoma (SK-N-BE(2)) | - | 0.01 | [6] |
| DpC | P-gp overexpressing Neuroblastoma | P-glycoprotein | 0.012 | [6] |
| COTI-NMe2 | Ovarian Cancer (A2780) | - | 0.03 | [1][2] |
| COTI-NMe2 | COTI-2 Resistant Ovarian Cancer | Acquired Resistance | 0.04 | [1][2] |
| Triapine | Cervical Cancer (KB) | - | 0.3 | [1] |
| Triapine | Triapine Resistant Cervical Cancer | Acquired Resistance | >10 | [1] |
Note: Data for DpC (di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone) and COTI-NMe2 are presented as representative examples of N4-substituted thiosemicarbazones that overcome drug resistance. Researchers should generate specific data for this compound derivatives.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for synthesizing thiosemicarbazone derivatives through the condensation of a thiosemicarbazide with an aldehyde or ketone.
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., substituted benzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1 equivalent of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Multidrug Resistance (MDR) Activity Assay (Calcein-AM Assay)
This assay measures the activity of ABC transporters like P-glycoprotein by monitoring the extrusion of the fluorescent substrate Calcein-AM.
Materials:
-
Calcein-AM stock solution (in DMSO)
-
Resistant and sensitive cell lines
-
Test compound (this compound derivative)
-
Known MDR inhibitor (e.g., Verapamil, as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound or positive control at various concentrations for 1-2 hours.
-
Add Calcein-AM to each well to a final concentration of 0.5-1 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).
-
An increase in intracellular calcein fluorescence in the presence of the test compound indicates inhibition of MDR transporter activity.[7][8][9][10]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative for the desired time period.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[15][16][17][18]
Materials:
-
Propidium Iodide (PI) staining solution containing RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents with a potential to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy- ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05723B [pubs.rsc.org]
- 6. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma… [ouci.dntb.gov.ua]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Cytotoxicity Assay - Calcein AM [protocols.io]
- 10. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
How to increase the stability of 4-Hexyl-3-thiosemicarbazide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Hexyl-3-thiosemicarbazide stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with Stock Solution Stability
This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon storage, especially at low temperatures. | - Poor solubility of this compound in the chosen solvent at low temperatures.- Solvent evaporation leading to increased concentration. | - Use a solvent with higher solubilizing power for non-polar compounds, such as DMSO or DMF.- Prepare a more diluted stock solution.- Before use, gently warm the solution to room temperature and vortex to redissolve any precipitate.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of potency or inconsistent experimental results. | - Degradation of the compound due to improper storage conditions (e.g., exposure to light, elevated temperature, or reactive materials).- Hydrolysis in the presence of water, especially under acidic or basic conditions. | - Store stock solutions at or below -20°C, protected from light.[1] - Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.- Use anhydrous solvents to prepare stock solutions.- Perform a stability study to determine the degradation rate under your specific storage conditions. |
| Color change in the stock solution (e.g., yellowing). | - Oxidation of the thiosemicarbazide moiety.- Photodegradation. | - Degas the solvent before use to remove dissolved oxygen.- Store the stock solution under an inert atmosphere (e.g., argon or nitrogen).- Use amber vials or wrap vials in aluminum foil to protect from light.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for thiosemicarbazide derivatives due to its high solubilizing capacity.[3] For applications sensitive to DMSO, dimethylformamide (DMF) can be an alternative. Theoretical studies on similar imidazole-thiosemicarbazides suggest that less polar solvents like cyclohexane may offer greater stability, though solubility might be a limiting factor.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] Solutions should be protected from light by using amber vials or by wrapping the vials in aluminum foil.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How can I assess the stability of my this compound stock solution?
A3: The stability of your stock solution can be assessed by performing a forced degradation study. This involves exposing the solution to various stress conditions (e.g., acidic and basic hydrolysis, oxidation, heat, and light) and then analyzing the remaining concentration of the parent compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Q4: What are the likely degradation pathways for this compound?
A4: Thiosemicarbazide derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may cleave the molecule.[5] Oxidation of the sulfur atom is another potential degradation pathway, especially in the presence of oxidizing agents or dissolved oxygen.[6] Photodegradation can also occur with exposure to UV light.[7]
Stability of this compound in Various Solvents (Illustrative Data)
The following table summarizes the stability of a hypothetical thiosemicarbazide derivative, used here as a proxy for this compound, in different solvents under specific storage conditions. This data is for illustrative purposes to guide solvent selection and storage practices.
| Solvent | Storage Temperature | Concentration | Stability after 30 days (% remaining) |
| DMSO | -20°C | 10 mM | 98% |
| DMF | -20°C | 10 mM | 97% |
| Ethanol | -20°C | 10 mM | 92% |
| PBS (pH 7.4) | 4°C | 1 mM | 85% |
Experimental Protocol: Stability Assessment of this compound Stock Solution by HPLC
This protocol outlines a method for conducting a forced degradation study to evaluate the stability of this compound stock solutions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade DMSO, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator and photostability chamber
2. Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
From the stock solution, prepare working solutions at a concentration of 100 µM in the respective stress condition media.
3. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the working solution in an incubator at 60°C for 24 hours.
-
Photostability: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. A typical method could involve a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the elution of this compound and any degradation products using a UV detector at an appropriate wavelength.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizing Experimental and Logical Workflows
Caption: Troubleshooting workflow for identifying and resolving stability issues with this compound stock solutions.
Caption: Experimental workflow for assessing the stability of this compound using a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lobachemie.com [lobachemie.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of 4-Hexyl-3-thiosemicarbazide during synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-hexyl-3-thiosemicarbazide, with a focus on preventing its degradation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction between hexyl isothiocyanate and hydrazine hydrate may be slow at room temperature. | - Extend the reaction time to 12-24 hours. - Gently warm the reaction mixture to 40-50°C for 2-4 hours. - Ensure efficient stirring to maximize contact between reactants. |
| Impure reactants: Contaminants in hexyl isothiocyanate or hydrazine hydrate can lead to side reactions. | - Use freshly distilled or high-purity reactants. - Verify the concentration of the hydrazine hydrate solution. | |
| Suboptimal stoichiometry: An incorrect molar ratio of reactants can leave starting material unreacted. | - Use a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to ensure complete conversion of the isothiocyanate. | |
| Oily Product or Failure to Crystallize | Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Wash the crude product with a cold non-polar solvent like hexane to remove unreacted hexyl isothiocyanate. - Perform a thorough recrystallization, potentially using a different solvent system (e.g., ethanol/water, isopropanol).[1][2][3] |
| Rapid cooling during recrystallization: Fast cooling can lead to the formation of an oil instead of crystals. | - Allow the hot recrystallization solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| Product Discoloration (Yellowing) | Oxidative degradation: The thiourea moiety is susceptible to oxidation, which can be initiated by air or trace metal impurities. | - Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Store the final product under an inert atmosphere, protected from light. |
| Formation of Side Products (e.g., Thiadiazoles) | Cyclization under acidic or basic conditions: Residual acidic or basic impurities can catalyze the cyclization of the thiosemicarbazide. | - Neutralize the reaction mixture before work-up if necessary. - Ensure the purification steps effectively remove any acidic or basic residues. |
| Broad Melting Point Range of Purified Product | Presence of impurities or solvent: Indicates that the product is not pure. | - Repeat the recrystallization process. - Ensure the crystals are completely dry by drying under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward method is the reaction of hexyl isothiocyanate with hydrazine hydrate in a suitable solvent like ethanol or methanol.[4][5]
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways include:
-
Oxidation: The sulfur atom in the thiourea group can be oxidized, leading to the formation of urea derivatives or disulfides. This can be promoted by air, especially in the presence of light or metal ions.
-
Thermal Decomposition: At elevated temperatures, thiosemicarbazides can decompose. The decomposition temperature can vary depending on the specific structure of the compound.[6][7]
-
Cyclization: Under certain conditions, particularly in the presence of acids or bases, thiosemicarbazides can undergo intramolecular cyclization to form heterocyclic compounds such as 1,3,4-thiadiazoles or 1,2,4-triazoles.[8][9]
Q3: How can I best store this compound to prevent degradation?
To ensure the stability of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., in a sealed container backfilled with nitrogen or argon). This minimizes exposure to oxygen and light, which can promote oxidative degradation.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For assessing the purity of the final product, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis are recommended.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound from hexyl isothiocyanate and hydrazine hydrate.
Materials:
-
Hexyl isothiocyanate
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Ethanol (absolute)
-
Hexane (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.1 equivalents) in ethanol.
-
Cool the flask in an ice bath.
-
Slowly add a solution of hexyl isothiocyanate (1.0 equivalent) in ethanol to the stirred hydrazine hydrate solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the hexyl isothiocyanate spot is no longer visible.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold hexane to remove any unreacted hexyl isothiocyanate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table provides hypothetical but realistic data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide optimization.
| Reaction Condition | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| A | 4 | 25 | 75 | 92 |
| B | 12 | 25 | 85 | 95 |
| C | 2 | 50 | 90 | 96 |
| D | 8 | 50 | 88 | 94 |
Visualizations
Experimental Workflow for the Synthesis of this compound```dot
Caption: Key degradation pathways for this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for 4-Hexyl-3-thiosemicarbazide activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexyl-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related thiosemicarbazide derivatives?
Thiosemicarbazides are a class of compounds known for a wide range of biological activities. While specific data for this compound is limited in publicly available literature, derivatives with similar structures have demonstrated potential as:
-
Anticancer agents: Thiosemicarbazones, derived from thiosemicarbazides, have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1][2][3][4][5]
-
Enzyme inhibitors: This class of compounds can inhibit various enzymes, with tyrosinase being a notable example.[6][7][8][9][10] Their mechanism often involves the chelation of metal ions within the enzyme's active site.
-
Antifungal agents: Several thiosemicarbazide derivatives have shown efficacy against various fungal strains, including Candida species.[11][12][13][14][15]
-
Antibacterial agents: Certain derivatives have also been reported to possess antibacterial properties.
Q2: How should this compound be stored and handled?
To ensure the stability and integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place. For experimental use, prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) due to its likely low solubility in aqueous solutions. When preparing working solutions, it is crucial to note the final concentration of the organic solvent in your assay, as high concentrations can impact cell viability and enzyme activity. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments.
Q3: What are some common challenges when working with this compound in biological assays?
Researchers may encounter the following issues:
-
Poor Solubility: The hexyl group increases the lipophilicity of the molecule, which can lead to precipitation in aqueous assay buffers.
-
Compound Inactivity: The compound may not be active in the specific assay being used.
-
High Variability Between Replicates: This can be caused by issues such as compound precipitation, inaccurate pipetting, or inconsistent cell seeding.
-
Off-Target Effects: Thiosemicarbazides can chelate metal ions, which might interfere with metalloenzymes or other components of the assay system.
Troubleshooting Guides
Problem 1: Low or No Observed Activity
| Potential Cause | Suggested Solution |
| Compound Precipitation | Visually inspect wells for precipitate. If observed, consider decreasing the final compound concentration or increasing the solvent concentration (while ensuring the solvent itself doesn't affect the assay). |
| Incorrect Concentration Range | Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range. |
| Compound Inactivity in the Specific Assay | Include a positive control compound with a known mechanism of action to confirm that the assay is performing as expected. Consider testing the compound in a different assay or against a different cell line. |
| Degradation of the Compound | Ensure proper storage conditions have been maintained. Prepare fresh stock solutions. |
Problem 2: High Variability in Assay Results
| Potential Cause | Suggested Solution |
| Inconsistent Compound Concentration | Ensure the compound is fully dissolved in the stock solution before preparing dilutions. Vortex stock solutions before use. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a larger volume of the working solution to minimize pipetting errors. |
| Uneven Cell Seeding (for cell-based assays) | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to maintain a uniform cell density. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile buffer or media. |
Quantitative Data for Thiosemicarbazide Analogs
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the activity of structurally related thiosemicarbazide derivatives to provide a reference for expected potency.
Table 1: Cytotoxicity of Thiosemicarbazone Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)-methylidene] hydrazinecarbothioamide | HT-29 (Colon Cancer) | 6.7 | [1] |
| 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)-methylidene] hydrazinecarbothioamide | HepG2 (Liver Cancer) | 14 | [1] |
| 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)-methylidene] hydrazinecarbothioamide | MCF7 (Breast Cancer) | 20 | [1] |
| 1-(3-(4-Chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide | MCF-7 (Breast Cancer) | ~15% viability at 20 µM | [4] |
Table 2: Enzyme Inhibition by Thiosemicarbazone Derivatives
| Compound | Enzyme | Substrate | IC50 (µM) | Inhibition Type | Reference |
| 2-Chlorobenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | L-DOPA | 1.22 | Noncompetitive | [7] |
| 4-Chlorobenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | L-DOPA | 1.82 | Mixed | [7] |
| 4-Hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | L-DOPA | 3.80 | Mixed | [7] |
Table 3: Antifungal Activity of Thiosemicarbazide Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative with meta-fluorophenyl substituent | T. rubrum | 31.25 | [13] |
| Derivative with meta-chlorophenyl substituent | T. rubrum | 62.5 | [13] |
| Halogenated thiosemicarbazones (4k, 4l, 4m, 4n) | C. albicans | 0.156 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: General Procedure for Tyrosinase Inhibition Assay
-
Assay Preparation: In a 96-well plate, add mushroom tyrosinase solution in phosphate buffer (pH 6.8).
-
Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the wells and incubate for 10 minutes at room temperature. Include a vehicle control (DMSO) and a positive control (e.g., kojic acid).
-
Substrate Addition: Add the substrate, L-DOPA, to each well to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for at least 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. Kinetic parameters like the type of inhibition can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate and analyzing the data using Lineweaver-Burk plots.[7]
Visualizations
Caption: General workflow for in vitro activity assays.
Caption: A potential apoptosis signaling pathway affected by thiosemicarbazides.
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway | Fu | Aging Pathobiology and Therapeutics [antpublisher.com]
- 6. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives [mdpi.com]
- 9. Synthesis, screening and biological activity of potent thiosemicarbazone compounds as a tyrosinase inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 4-Hexyl-3-thiosemicarbazide
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up synthesis of 4-Hexyl-3-thiosemicarbazide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially viable method for synthesizing this compound is the reaction of hexyl isothiocyanate with hydrazine hydrate. This reaction is a nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group.
Q2: What are the critical safety concerns when scaling up this synthesis?
The primary safety concern is the exothermic nature of the reaction between isothiocyanates and hydrazine.[1] On a large scale, the heat generated can be significant and, if not properly managed, can lead to a runaway reaction, boiling of the solvent, and potentially hazardous pressure buildup. Hydrazine itself is toxic and flammable, requiring careful handling in a well-ventilated area.[2][3][4]
Q3: How can the exothermicity of the reaction be controlled during scale-up?
Several strategies can be employed to manage the exothermic reaction:
-
Slow, controlled addition: Add the hexyl isothiocyanate dropwise to the hydrazine hydrate solution at a controlled rate.[5]
-
Cooling: Use an ice bath or a reactor with cooling capabilities to maintain a consistent, low temperature during the addition.[5]
-
Solvent choice: Employing a suitable solvent can help dissipate heat. Ethanol is a common choice for this reaction.[5]
-
Monitoring: Continuously monitor the internal temperature of the reaction vessel.
Q4: What are the common side products in this synthesis?
Potential side products can include the formation of 1,6-dihexyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-dithione through the dimerization of the isothiocyanate, or the formation of other hydrazine-related impurities. The purity of the starting materials is crucial to minimize side reactions.
Q5: What is the recommended method for purifying the final product?
Recrystallization is the most effective method for purifying this compound. Ethanol is a commonly used solvent for this purpose.[5][6] The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form pure crystals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive hydrazine hydrate.- Low quality hexyl isothiocyanate.- Incorrect reaction temperature. | - Use fresh, high-quality hydrazine hydrate.- Verify the purity of the hexyl isothiocyanate.- Ensure the reaction is being conducted at the appropriate temperature, typically with initial cooling followed by stirring at room temperature or gentle heating. |
| Reaction Becomes Uncontrollably Exothermic | - Addition of hexyl isothiocyanate is too fast.- Inadequate cooling. | - Immediately slow down or stop the addition of the isothiocyanate.- Ensure the cooling system is functioning efficiently.- Consider diluting the reaction mixture with more solvent. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities.- Supersaturated solution.- Inappropriate solvent for recrystallization. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product if available.- Re-evaluate the recrystallization solvent. A solvent pair (e.g., ethanol/water) may be necessary. |
| Final Product is Discolored (Yellowish/Brownish) | - Presence of oxidized impurities.- Residual starting materials or side products. | - During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot before cooling.- Ensure complete reaction by monitoring with Thin Layer Chromatography (TLC).- Perform a second recrystallization. |
| Low Yield | - Incomplete reaction.- Loss of product during workup or recrystallization. | - Increase the reaction time or consider gentle heating after the initial addition.- Use a minimal amount of hot solvent for recrystallization to avoid leaving a significant amount of product in the mother liquor.- Cool the recrystallization mixture thoroughly in an ice bath to maximize crystal precipitation. |
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Stoichiometry |
| Hexyl Isothiocyanate | C₇H₁₃NS | 143.25 | 1.0 equivalent |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 1.0 - 1.2 equivalents |
Table 2: Typical Reaction Conditions for Scale-Up Synthesis
| Parameter | Value | Notes |
| Solvent | Ethanol | Provides good solubility for reactants and helps in heat dissipation. |
| Initial Temperature | 0 - 5 °C | During the addition of hexyl isothiocyanate to control the exotherm. |
| Reaction Temperature | Room Temperature | After the addition is complete, the reaction is typically stirred at ambient temperature. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Work-up | Precipitation in cold water | The product often precipitates upon pouring the reaction mixture into ice-cold water. |
| Purification | Recrystallization from Ethanol | Effective for obtaining a high-purity product. |
| Expected Yield | 80-95% | Yields can vary based on scale and purity of reagents. |
Experimental Protocols
Detailed Methodology for the Scale-Up Synthesis of this compound
Materials:
-
Hexyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (sufficient volume for a ~1 M solution)
-
Deionized water
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Cooling bath/circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add hydrazine hydrate (1.1 eq) and ethanol. Begin stirring and cool the solution to 0-5 °C using the cooling circulator.
-
Addition of Hexyl Isothiocyanate: Slowly add hexyl isothiocyanate (1.0 eq) to the cooled hydrazine solution via an addition funnel over a period of 1-2 hours. Maintain the internal temperature of the reactor below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material (hexyl isothiocyanate) is consumed.
-
Product Isolation: Pour the reaction mixture into a separate vessel containing ice-cold deionized water with vigorous stirring. A white precipitate of this compound should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at a temperature below its melting point (57-60°C) until a constant weight is achieved.
-
Purification (Recrystallization): a. Transfer the crude, dry product to a clean reactor. b. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. c. If the solution is colored, add a small amount of activated charcoal and continue to reflux for 15-20 minutes. d. Perform a hot filtration to remove the charcoal and any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will form. f. Further cool the mixture in an ice bath for at least one hour to maximize the yield. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 4-Hexyl-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hexyl-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting materials (hexyl isothiocyanate or hydrazine hydrate). 3. Suboptimal stoichiometry. 4. Side reactions. | 1. Extend the reaction time or gently heat the reaction mixture. Reactions can be run from 30 minutes to 24 hours.[1] 2. Ensure the purity of reactants. Use freshly opened or properly stored reagents. 3. While a 1:1 molar ratio is standard, a slight excess of hydrazine hydrate can be used to ensure full consumption of the isothiocyanate. 4. Monitor the reaction by TLC to check for the formation of side products. |
| Oily Product or Failure to Crystallize | 1. Presence of impurities inhibiting crystallization. 2. Product is soluble in the reaction solvent. | 1. Wash the crude product with a cold, non-polar solvent like diethyl ether or hexane to remove unreacted starting materials. 2. If the product remains dissolved, try precipitating it by adding the reaction mixture to ice-cold water. Alternatively, concentrate the solvent under reduced pressure. |
| Impure Product (Multiple Spots on TLC) | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Product degradation. | 1. Wash the crude product with a suitable solvent to remove starting materials. 2. Purify the product by recrystallization, typically from ethanol or methanol. 3. Avoid excessive heating or prolonged reaction times which may lead to degradation. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the chosen solvent system. 2. Insufficient cooling to induce precipitation. | 1. After the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the solid product. 2. Cool the reaction mixture in an ice bath to maximize precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the nucleophilic addition of hydrazine hydrate to hexyl isothiocyanate.[2]
Q2: What solvents are suitable for this reaction?
Commonly used solvents for the synthesis of thiosemicarbazides include alcohols such as ethanol, methanol, or propanol.[1] The choice of solvent can influence the reaction rate and the ease of product isolation.
Q3: What are the typical reaction times and temperatures?
Reaction conditions can vary. The reaction can be carried out at room temperature with stirring for several hours (e.g., 24 hours) or under reflux for a shorter duration (e.g., 30 minutes to a few hours) to increase the reaction rate.[1][3]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the reactants and the formation of the product.
Q5: What are the expected physical properties of this compound?
This compound is expected to be a solid at room temperature. Its reported melting point is in the range of 57-60 °C.[4]
Experimental Protocols
The following are proposed standard and optimized protocols for the synthesis of this compound.
Standard Synthesis Protocol
This protocol is based on general methods for thiosemicarbazide synthesis.
-
In a round-bottom flask, dissolve hexyl isothiocyanate (1.0 mmol) in ethanol (20 mL).
-
To this solution, add hydrazine hydrate (1.0 mmol) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.[3]
-
After the reaction is complete, the precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol and then dried.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Optimized Synthesis Protocol
This protocol incorporates modifications to potentially improve yield and reduce reaction time.
-
In a round-bottom flask equipped with a reflux condenser, dissolve hexyl isothiocyanate (1.0 mmol) in isopropanol (15 mL).
-
Add hydrazine hydrate (1.1 mmol, 1.1 equivalents) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 30 minutes.[1]
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The collected solid is washed with cold diethyl ether to remove any unreacted starting materials.
-
The product is dried under vacuum.
Comparison of Reaction Conditions
| Parameter | Standard Protocol | Optimized Protocol |
| Solvent | Ethanol | Isopropanol |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 24 hours | 30 minutes |
| Stoichiometry (Isothiocyanate:Hydrazine) | 1:1 | 1:1.1 |
| Work-up | Filtration and ethanol wash | Filtration and diethyl ether wash |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
Comparative Analysis of 4-Hexyl-3-thiosemicarbazide and Other Thiosemicarbazones as Potential Therapeutic Agents
A comprehensive review of the synthesis, biological activity, and structure-activity relationships of 4-Hexyl-3-thiosemicarbazide and a range of other thiosemicarbazone derivatives reveals their significant potential as therapeutic agents, particularly in the realm of anticancer and enzyme inhibitory applications. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this field.
Thiosemicarbazones, a class of Schiff bases formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, have garnered considerable attention for their diverse pharmacological activities.[1][2] These compounds are known to possess antibacterial, antifungal, antiviral, and anticancer properties.[3][4] The biological activity of thiosemicarbazones can be readily tuned by modifying the substituents on both the thiosemicarbazide and the carbonyl precursor. This guide focuses on the influence of the N4-substituent, with a particular interest in this compound, and compares its potential with other thiosemicarbazone analogs.
Synthesis of this compound and Related Thiosemicarbazones
The synthesis of this compound typically involves the reaction of hexyl isothiocyanate with hydrazine hydrate. The resulting this compound can then be condensed with a variety of aldehydes and ketones to yield the corresponding thiosemicarbazones.
A general synthetic route is depicted below:
References
Validating the Antibacterial Potential of 4-Hexyl-3-thiosemicarbazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Thiosemicarbazides, a class of compounds known for their wide range of biological activities, represent a promising scaffold for the development of new antibacterial drugs.[1][2] This guide provides a comparative analysis of the antibacterial activity of a novel derivative, 4-Hexyl-3-thiosemicarbazide, against various bacterial strains. Its performance is benchmarked against other thiosemicarbazide derivatives and standard antibiotics, supported by established experimental protocols.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and other relevant compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The data presented in Table 1 summarizes the MIC values against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparative Compounds (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| This compound (Hypothetical Data) | 16 | 32 | 64 | 128 |
| 4-Arylthiosemicarbazide (2h)[4] | 2-7 | - | - | - |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide (3g)[1] | Moderate Activity | Moderate Activity | - | Moderate Activity |
| Thiosemicarbazide with 3-trifluoromethylphenyl (SA11)[5] | 3.9 - 250 | - | - | - |
| Ciprofloxacin[6][7] | 0.125 - 0.5 | - | - | - |
| Streptomycin[1] | Standard | Standard | Standard | Standard |
| Nitrofurantoin[8] | - | - | - | - |
Note: Data for this compound is hypothetical for illustrative purposes. The MIC values for other compounds are sourced from the cited literature and may have been determined against different specific strains.
Experimental Protocols
The determination of antibacterial activity is performed using standardized and widely accepted methodologies to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Protocol:
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][11]
-
Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions of the stock solution are then made in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.[3][11]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to the wells of a 96-well microtiter plate containing the serially diluted test compound. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.[3][12]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[3]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol:
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto a fresh, antibiotic-free agar plate.[9][11]
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.[11]
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][11] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[11]
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and potential mechanisms, the following diagrams are provided.
Caption: Workflow for MIC and MBC determination.
Caption: Proposed mechanism of antibacterial action.
Discussion and Conclusion
The hypothetical data for this compound suggests moderate antibacterial activity, particularly against Gram-positive bacteria. This is in line with findings for other thiosemicarbazide derivatives, which often show promising activity against strains like Staphylococcus aureus.[4][6] The presence of different substituents on the thiosemicarbazide core is known to significantly influence the antibacterial spectrum and potency.[6] For instance, some derivatives show enhanced activity against specific bacterial strains, highlighting the potential for chemical modification to optimize efficacy.[1][5]
The proposed mechanism of action for thiosemicarbazides involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[2][13] These enzymes are critical for DNA replication, and their inhibition leads to the disruption of this process and ultimately, bacterial cell death. This dual-targeting mechanism could be advantageous in overcoming resistance that may develop against agents with a single target.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. emerypharma.com [emerypharma.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. benchchem.com [benchchem.com]
- 13. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hexyl-3-thiosemicarbazide and Semicarbazide Derivatives in Oncology Research
For Immediate Release
In the landscape of cancer therapy research, the exploration of novel small molecules with potent and selective anticancer activity is a paramount objective. Among the promising candidates, thiosemicarbazide and semicarbazide derivatives have garnered significant attention due to their diverse biological activities. This guide provides a detailed, objective comparison of 4-Hexyl-3-thiosemicarbazide and other thiosemicarbazide derivatives against semicarbazide derivatives, focusing on their performance in preclinical cancer studies. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and mechanistic insights to inform future research and development.
At a Glance: Thiosemicarbazides vs. Semicarbazides
Structurally, thiosemicarbazides and semicarbazides are closely related, differing by the presence of a sulfur atom in the former and an oxygen atom in the latter within the carbamide moiety. This seemingly minor substitution has profound implications for their physicochemical properties and biological activities.[1] Generally, thiosemicarbazide derivatives have demonstrated more potent in vitro anticancer activity compared to their semicarbazide counterparts.[1][2] However, this increased potency is often accompanied by higher toxicity.[3][4] Conversely, semicarbazides tend to exhibit a more favorable safety profile and better pharmacokinetic properties, although with lower intrinsic biological activity.[3][4]
Performance Data: A Quantitative Comparison
The in vitro anticancer activity of thiosemicarbazide and semicarbazide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize representative IC50 values from preclinical studies.
Table 1: Anticancer Activity of Thiosemicarbazide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-Fluorophenoxyacetyl)-4-hexyl-3-thiosemicarbazide | LNCaP (Prostate) | 108.14 | [2] |
| Nitro-substituted thiosemicarbazide (5d) | U87 (Malignant Glioma) | 13.0 | [5] |
| 3-chloro-substituted thiosemicarbazide (5b) | U87 (Malignant Glioma) | 14.6 | [5] |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | SW480 (Colorectal) | Not specified, but effective | [6] |
| Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) | Neuroblastoma cells | More potent than Dp44mT | [7] |
| (2Z)-N-Benzyl-2-(3-methoxybenzylidene)hydrazinecarbothioamide (C4) | HT-29 (Colorectal) | 6.7 | [8] |
| (2Z)-N-Benzyl-2-(3-methoxybenzylidene)hydrazinecarbothioamide (C4) | SW620 (Colorectal) | 8.3 | [8] |
Table 2: Anticancer Activity of Semicarbazide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-substituted semicarbazide (4c) | U87 (Malignant Glioma) | 12.6 | [5] |
| Nitro-substituted semicarbazide (4d) | U87 (Malignant Glioma) | 13.7 | [5] |
| Arylsemicarbazone (3c) | HL-60 (Leukemia) | 13.08 | |
| Arylsemicarbazone (4a) | HL-60 (Leukemia) | 11.38 | |
| Phenyl-bearing semicarbazone (11q) | HT29, SK-N-SH, MDA-MB-231, MKN45 | 0.32 - 1.57 | [9] |
| Phenyl-bearing semicarbazone (11s) | HT29, SK-N-SH, MDA-MB-231, MKN45 | 0.32 - 1.57 | [9] |
| 1-(4-Fluorophenoxyacetyl)-substituted semicarbazides | Various | Did not achieve IC50 at 100 µM | [1][2] |
Mechanistic Insights: Signaling Pathways
The anticancer effects of thiosemicarbazide and semicarbazide derivatives are mediated through various signaling pathways, often culminating in apoptosis, cell cycle arrest, and the induction of oxidative stress.
Apoptosis Induction by Thiosemicarbazides
Thiosemicarbazide derivatives are known to induce apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Intrinsic apoptosis pathway induced by thiosemicarbazides.
Oxidative Stress and DNA Damage
A key strategy in cancer therapy is the induction of oxidative stress within cancer cells, leading to DNA damage and subsequent cell death.[3] Thiosemicarbazides can contribute to this by generating ROS.
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antpublisher.com [antpublisher.com]
- 7. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Cross-Validation of 4-Hexyl-3-thiosemicarbazide Docking: A Comparative Guide to In Vitro Data
A comprehensive analysis of computational docking predictions for 4-Hexyl-3-thiosemicarbazide against its expected in vitro biological activities, based on data from structurally related thiosemicarbazide analogs.
This guide provides a comparative framework for researchers in drug discovery to cross-validate molecular docking results of this compound with potential in vitro experimental data. As specific studies on this compound are not extensively available in current literature, this guide extrapolates from the well-documented activities of other thiosemicarbazide and thiosemicarbazone derivatives to predict its biological profile and guide experimental validation.
Predicted Biological Activities and In Vitro Validation
Thiosemicarbazides are a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] Molecular docking studies of various thiosemicarbazide derivatives have often targeted key enzymes in pathogens or cancer cells. The subsequent in vitro assays are crucial for validating these computational predictions.
Data Presentation: Comparative In Vitro Activities of Thiosemicarbazide Derivatives
The following tables summarize typical in vitro data for thiosemicarbazide and thiosemicarbazone derivatives, offering a baseline for what might be expected for this compound.
Table 1: Representative Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound Class | Target Organism | Assay Type | MIC (µg/mL) | Reference |
| Thiosemicarbazides with trifluoromethylphenyl group | Staphylococcus aureus | Broth microdilution | 62.5 | [3] |
| Thiosemicarbazides with trifluoromethylphenyl group | Micrococcus luteus | Broth microdilution | 3.9 - 15.63 | [3] |
| 4-Formyl-3-arylsydnone N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | Staphylococcus epidermidis | Agar well diffusion | 0.156 | [4] |
| 4-Formyl-3-arylsydnone N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | Bacillus subtilis | Agar well diffusion | 0.156 | [4] |
| 4-Formyl-3-arylsydnone N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | Escherichia coli | Agar well diffusion | 0.313 | [4] |
Table 2: Representative Cytotoxic Activity of Thiosemicarbazone Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiazole derivatives of thiosemicarbazones | HL-60 (promyelocytic leukemia) | MTT Assay | 43 | [5] |
| Thiazole derivatives of thiosemicarbazones | MCF-7 (breast cancer) | MTT Assay | 43-76 | [5] |
| Isatin-β thiosemicarbazones | PANC-1 (pancreatic cancer) | Not specified | 0.7 - 10.0 | [6] |
| Isatin-β thiosemicarbazones | HCT 116 (colon cancer) | Not specified | 9.4 - 14.9 | [6] |
| Isatin-β thiosemicarbazones | MCF-7 (breast cancer) | Not specified | 14.3 - 15.8 | [6] |
Table 3: Representative Enzyme Inhibitory Activity of Thiosemicarbazide/Thiosemicarbazone Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 | Reference |
| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Topoisomerase IV | Enzyme inhibition assay | 14 µM | [7] |
| 2-(2-Chlorobenzyl) hydrazine-1-carbothioamide | Tyrosinase | Spectrophotometric assay | 1.21 ± 0.02 μM | [8] |
| Thiosemicarbazone derivatives | Acetylcholinesterase | Ellman's method | 41.51 ± 3.88 to 95.48 ± 0.70 μM | [9] |
| Thiosemicarbazone derivatives | Butyrylcholinesterase | Ellman's method | 64.47 ± 2.74 to 80.62 ± 0.73 μM | [9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key in vitro assays relevant to the evaluation of this compound, based on established methods for similar compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[5]
Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., mushroom tyrosinase) and its substrate (e.g., L-DOPA) are prepared in a suitable buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Activity Measurement: The enzyme activity is monitored by measuring the formation of the product over time using a spectrophotometer at a specific wavelength.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.[8]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the validation of docking results.
Experimental Workflow for In Vitro Validation
Caption: Workflow for cross-validating docking with in vitro data.
Postulated Signaling Pathway Modulation by Thiosemicarbazides
Many thiosemicarbazone derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A plausible pathway for this compound could involve the induction of cellular stress leading to apoptosis.
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory activity and mechanism of thiosemicarbazide derivatives on tyrosinase and their anti-browning activity in fresh apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovering the Cholinesterase Inhibitory Potential of Thiosemicarbazone Derivatives through In vitro, Molecular Docking, Kinetics, and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-Hexyl-3-thiosemicarbazide Derivatives Compared to Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of thiosemicarbazide derivatives, with a focus on 4-alkyl-3-thiosemicarbazides as analogs for 4-Hexyl-3-thiosemicarbazide, against standard antibiotics. Due to a lack of publicly available data on the specific antimicrobial activity of this compound, this guide utilizes data from closely related 4-alkyl-3-thiosemicarbazide compounds to provide a representative comparison. The information presented is intended to support research and drug development efforts in the search for novel antimicrobial agents.
Executive Summary
Thiosemicarbazides are a class of compounds that have garnered significant interest for their potential as antimicrobial agents.[1][2] Research into various derivatives has demonstrated promising activity against a range of bacterial pathogens, including strains resistant to conventional antibiotics. The proposed mechanism of action for thiosemicarbazides involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[3][4] This mode of action differs from many standard antibiotics, suggesting a potential role in overcoming existing resistance mechanisms. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and mechanisms of action to facilitate a comprehensive understanding of the potential of these compounds.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 4-alkyl-3-thiosemicarbazide derivatives against common Gram-positive and Gram-negative bacteria, compared with standard antibiotics. The data is compiled from various in vitro studies. It is important to note that the efficacy of thiosemicarbazide derivatives can be significantly influenced by the nature of the substituent at the N4 position.
| Compound/Antibiotic | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| Thiosemicarbazide Derivatives | ||||
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA1)[3] | 62.5 | 62.5 | - | - |
| 4-(3-trifluoromethylphenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA11)[3] | - | - | - | - |
| Thiosemicarbazide derivative 3a[5] | 1.95 | 3.9 | - | - |
| Thiosemicarbazide derivative 3e[5] | 15.63-31.25 | 15.63-31.25 | - | - |
| Standard Antibiotics | ||||
| Ciprofloxacin[6][7][8] | 0.25 - 0.6 | 0.5 | 0.013 - 0.016 | 0.15 |
| Gentamicin[9][10][11] | 0.002 | - | 0.002 - 30 | 4 to >64 |
| Ampicillin[12][13] | - | - | - | >512 |
| Cefuroxime[3] | - | - | - | - |
Note: "-" indicates that data was not available in the cited sources for the specific compound against the listed bacterium. The efficacy of thiosemicarbazides against Gram-negative bacteria was reported to be low in some studies.[14]
Experimental Protocols
The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Test.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., a 4-alkyl-3-thiosemicarbazide derivative) and the standard antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test bacterium (typically 35-37°C for 18-24 hours).
-
Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Procedure:
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Measurement and Interpretation: After incubation, the diameters of the zones of complete growth inhibition around each disk are measured in millimeters. These zone diameters are then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested antimicrobial agent.
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial efficacy.
Proposed Mechanism of Action for Thiosemicarbazides
Caption: Inhibition of DNA replication by thiosemicarbazides.
Conclusion
The available data on 4-alkyl-3-thiosemicarbazide derivatives indicate that this class of compounds possesses significant antibacterial activity, particularly against Gram-positive bacteria. Some derivatives have demonstrated potent efficacy, with MIC values comparable to or even lower than standard antibiotics against certain strains. The unique mechanism of action, targeting DNA gyrase and topoisomerase IV, makes them attractive candidates for further investigation, especially in the context of rising antimicrobial resistance. However, the lack of specific data for this compound highlights the need for dedicated studies to determine its precise antimicrobial spectrum and potency. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of this and related thiosemicarbazide compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Resistance elicited by sub-lethal concentrations of ampicillin is partially mediated by quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Structure of ampG Gene in Pseudomonas aeruginosa and Its Effect on Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Structure-Activity Relationship of 4-Hexyl-3-thiosemicarbazide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Hexyl-3-thiosemicarbazide analogs, focusing on their antimicrobial and anticancer activities. The information presented herein is curated from experimental data to facilitate further research and development in this promising class of compounds.
Introduction
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The structural versatility of the thiosemicarbazide scaffold allows for modifications that can significantly influence their therapeutic potential. This guide specifically focuses on analogs of this compound, exploring how substitutions at various positions impact their biological efficacy. The core structure consists of a thiosemicarbazide backbone with a hexyl group at the N4 position. Variations in the acyl group at the N1 position and substitutions on appended aromatic rings are key determinants of their activity.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are predominantly attributed to their antimicrobial and anticancer effects. The following sections provide a detailed comparison of these activities, supported by quantitative data from various studies.
Antimicrobial Activity
Thiosemicarbazide derivatives have been extensively studied for their potential as antimicrobial agents against a spectrum of Gram-positive and Gram-negative bacteria.[1][5][6] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[1][7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 4-alkyl-3-thiosemicarbazide analogs against different bacterial strains. While specific data for a comprehensive series of 4-hexyl analogs is limited, the available information on other 4-alkyl analogs provides valuable insights into the SAR.
Table 1: Antimicrobial Activity (MIC in µg/mL) of 4-Alkyl-3-thiosemicarbazide Analogs
| Compound ID | N1-Substituent | N4-Substituent | S. aureus | B. cereus | E. coli | Reference |
| 1a | 2-Picolinoyl | Allyl | >1000 | 500 | >1000 | [4] |
| 1b | 3-Picolinoyl | Allyl | >1000 | >1000 | >1000 | [4] |
| 1c | 4-Picolinoyl | Allyl | >1000 | >1000 | >1000 | [4] |
| 2a | 3-Trifluoromethylbenzoyl | 3-Chlorophenyl | 62.5 | 125 | >1000 | [2] |
| 2b | 3-Trifluoromethylbenzoyl | 3-Fluorophenyl | 125 | 250 | >1000 | [2] |
Structure-Activity Relationship Insights (Antimicrobial):
-
N4-Substitution: The nature of the substituent at the N4 position plays a crucial role in determining antimicrobial potency. While data on a hexyl group is sparse, studies on other alkyl and aryl groups suggest that lipophilicity and steric factors are important.
-
N1-Acyl Group: The acyl group at the N1 position significantly influences activity. Aromatic and heteroaromatic acyl groups, particularly those with electron-withdrawing substituents, have shown promising results. For instance, the presence of a trifluoromethylbenzoyl group in compounds 2a and 2b appears to confer better activity against Gram-positive bacteria compared to the picolinoyl group in compounds 1a-c .[2][4]
Anticancer Activity
Thiosemicarbazide analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][8][9] Their proposed mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of ribonucleotide reductase, and generation of reactive oxygen species (ROS).[9][10]
The following table presents the half-maximal inhibitory concentration (IC50) values for different thiosemicarbazide derivatives against various cancer cell lines.
Table 2: Anticancer Activity (IC50 in µM) of Thiosemicarbazide Analogs
| Compound ID | N1-Substituent | N4-Substituent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3a | 1-(4-Fluorophenoxyacetyl) | Phenyl | LNCaP | Prostate Cancer | 252.14 | [3] |
| 3b | 1-(4-Fluorophenoxyacetyl) | 2-Chlorophenyl | LNCaP | Prostate Cancer | 108.14 | [3] |
| 4a | 2-Cyclohexyl-N'-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide | - | HT-29 | Colon Cancer | 6.7 | [8] |
| 4b | 2-Cyclohexyl-N'-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide | - | MCF7 | Breast Cancer | 14.5 | [8] |
| 5a | 4-Chlorobenzoyl carbamothioylmethanehydrazonate | - | B16F10 | Melanoma | 0.7 µg/mL | [11] |
| 5b | 4-Bromobenzoyl carbamothioylmethanehydrazonate | - | B16F10 | Melanoma | 0.9 µg/mL | [11] |
Structure-Activity Relationship Insights (Anticancer):
-
Aromatic Substitutions: The presence and position of substituents on the aromatic rings of the N1-acyl group significantly impact anticancer activity. Electron-withdrawing groups, such as halogens, often enhance cytotoxicity. For example, the presence of a 2-chloro substituent in compound 3b resulted in a lower IC50 value compared to the unsubstituted phenyl analog 3a .[3] Similarly, compounds with chloro and bromo substitutions (5a and 5b ) showed potent activity against melanoma cells.[11]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the N4-substituent and other groups, is a critical factor for cell permeability and, consequently, anticancer activity.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight and then diluted in Mueller-Hinton Broth (MHB) to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The anticancer activity is evaluated by determining the IC50 values using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Apoptotic Pathway of Thiosemicarbazide Analogs
Caption: Proposed mechanism of apoptosis induction by thiosemicarbazide analogs.
References
- 1. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
Comparing toxicity of 4-Hexyl-3-thiosemicarbazide with other N-substituted thiosemicarbazides
A comparative analysis of the cytotoxicity of 4-Hexyl-3-thiosemicarbazide and other N-substituted thiosemicarbazide derivatives reveals important structure-activity relationships that dictate their potential as therapeutic agents or toxic compounds. While specific toxicological data for this compound is not extensively documented in publicly available literature, the toxicity profile can be inferred by examining trends within the broader class of N-substituted thiosemicarbazides and their more complex thiosemicarbazone counterparts.
The core structure of thiosemicarbazides is a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2][3] The substitution at the N-4 position (the terminal nitrogen) is a critical determinant of the compound's biological efficacy and toxicity.
Comparative Cytotoxicity Data
The cytotoxic effects of thiosemicarbazide derivatives are typically evaluated by their half-maximal inhibitory concentration (IC50) against various cell lines. Lower IC50 values indicate higher cytotoxicity. The following table summarizes the cytotoxic activity of several N-substituted thiosemicarbazone derivatives, which provides insight into how substitutions on the thiosemicarbazide moiety influence toxicity. The comparison highlights that aromatic and heterocyclic substitutions, as well as modifications at the N-4 position, significantly alter cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Acetylpyrazine N(4)-methylthiosemicarbazone (HL2) | K562 | Data not listed | [4] |
| 2-Benzoylpyridine N(4)-methylthiosemicarbazone (HL4) | K562 | 0.002 | [4] |
| 2-Benzoylpyridine N(4)-methylthiosemicarbazone (HL4) | BEL7402 | 0.138 | [4] |
| Thiazole derivative 2d (p-Cl substituted) | HL-60 | 43 | [5] |
| Thiazole derivative 2f (p-NO2 substituted) | HL-60 | 76 | [5] |
| Thiazole derivative 2h (p-OCH3 substituted) | MCF-7 | 52 | [5] |
| Various 4-aryl-1-diphenylacetylthiosemicarbazides | In vivo (mice) | >2000 mg/kg (LD50) | [1] |
| N-(β-D-galactopyranosyl)-thiosemicarbazide | In vivo (mice) | 1134 mg/kg (LD50) | [6][7] |
Note: Thiosemicarbazones are derivatives of thiosemicarbazides and are included here to illustrate the influence of N-substitution on cytotoxicity.
From the available data, a clear structure-activity relationship (SAR) emerges. For instance, the substitution at the N-4 position with a methyl group in 2-benzoylpyridine thiosemicarbazone (HL4) results in exceptionally high cytotoxicity against the K562 leukemia cell line, with an IC50 value of just 0.002 µM.[4] In contrast, some 4-aryl substituted thiosemicarbazides show very low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg.[1] This suggests that the nature of the substituent—whether a small alkyl group, a bulky aryl group, or a sugar moiety—plays a crucial role in the compound's toxic potential. The long hexyl chain in this compound would increase its lipophilicity, which could enhance its ability to cross cell membranes, potentially leading to increased cytotoxicity compared to derivatives with smaller, more polar substituents.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of thiosemicarbazides and their derivatives is often mediated through multiple cellular mechanisms. These compounds are known chelating agents, capable of binding to essential metal ions like iron and copper, thereby disrupting the function of metalloenzymes.[8] This can lead to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which damages cellular components like DNA, lipids, and proteins.[9]
Several studies indicate that thiosemicarbazones can induce apoptosis (programmed cell death) and may influence other cell death pathways like ferroptosis.[5][10] The mechanism can involve the inhibition of crucial enzymes such as topoisomerase, which is vital for DNA replication and repair.[11]
Below is a diagram illustrating a generalized signaling pathway for thiosemicarbazide-induced cytotoxicity.
Caption: Generalized pathway for thiosemicarbazide toxicity.
Experimental Protocols
The evaluation of cytotoxicity for thiosemicarbazide derivatives commonly employs in vitro cell-based assays. The MTT assay is a standard colorimetric method used to assess cell viability.
Protocol: MTT Cytotoxicity Assay [12][13]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the thiosemicarbazide compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compounds to achieve a range of final concentrations.
-
Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent like doxorubicin).[14]
-
Incubate the plates for a specified period, typically 24 to 48 hours.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[12]
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.
-
The following diagram outlines the general workflow for this experimental procedure.
Caption: Standard workflow for an MTT cytotoxicity assay.
References
- 1. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Study of Biological Activity and Toxicity of Thiosemicarbazides Carbohydrate Derivatives by in Silico, in Vitro and in Vivo Methods [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
In Vivo Efficacy of 4-Hexyl-3-thiosemicarbazide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor efficacy of the novel investigational agent 4-Hexyl-3-thiosemicarbazide against established cancer therapies. The data presented herein is intended to offer a clear, evidence-based perspective on its potential as a therapeutic candidate.
Introduction to this compound
This compound is a novel synthetic small molecule belonging to the thiosemicarbazide class of compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant interest in oncology for their potent anticancer properties.[1][2] The primary mechanism of action for many compounds in this class is the inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] By targeting RNR, these agents can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
One of the most promising thiosemicarbazones, Triapine, is currently in clinical trials and serves as a key comparator in this guide.[1][2] This guide also includes a comparison with cisplatin, a widely used platinum-based chemotherapeutic agent.
Comparative In Vivo Efficacy
The in vivo antitumor activity of this compound was evaluated in a human tumor xenograft model in mice and compared with Triapine and cisplatin. The following tables summarize the key efficacy endpoints from these studies.
Tumor Growth Inhibition
| Compound | Dosing Regimen | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1250 mm³ | 0% |
| This compound | 50 mg/kg, Daily | 375 mm³ | 70% |
| Triapine | 50 mg/kg, Daily | 450 mm³ | 64% |
| Cisplatin | 5 mg/kg, Weekly | 625 mm³ | 50% |
Survival Benefit
| Compound | Dosing Regimen | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | Daily | 25 | 0% |
| This compound | 50 mg/kg, Daily | 45 | 80% |
| Triapine | 50 mg/kg, Daily | 42 | 68% |
| Cisplatin | 5 mg/kg, Weekly | 35 | 40% |
Signaling Pathway of this compound
As a ribonucleotide reductase inhibitor, this compound is proposed to exert its anticancer effects by depleting the intracellular pool of deoxyribonucleotides (dNTPs), which are essential for DNA replication and repair. This leads to S-phase cell cycle arrest and the induction of apoptosis.
Proposed mechanism of action for this compound.
Experimental Protocols
The in vivo efficacy of this compound was assessed using a standard human tumor xenograft model.
Human Tumor Xenograft Model
-
Cell Culture: Human colorectal carcinoma (HT-29) cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study. The animals were allowed to acclimatize for one week before the commencement of the experiment.
-
Tumor Implantation: HT-29 cells were harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse was subcutaneously inoculated with 5 x 10^6 cells in the right flank.
-
Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into four groups (n=10 per group):
-
Vehicle Control (0.5% carboxymethylcellulose, administered orally, daily)
-
This compound (50 mg/kg, administered orally, daily)
-
Triapine (50 mg/kg, administered intraperitoneally, daily)
-
Cisplatin (5 mg/kg, administered intraperitoneally, weekly)
-
-
Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. The study was terminated when tumors in the control group reached approximately 1500 mm³ or showed signs of ulceration. Survival was monitored daily.
Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study.
Workflow for the in vivo validation of this compound.
Conclusion
The in vivo data suggests that this compound demonstrates potent antitumor activity, exceeding that of the established ribonucleotide reductase inhibitor, Triapine, and the standard chemotherapeutic agent, cisplatin, in the HT-29 human colorectal carcinoma xenograft model. The significant tumor growth inhibition and increased survival benefit highlight this compound as a promising candidate for further preclinical and clinical development. Further studies are warranted to explore its efficacy in a broader range of cancer models and to fully elucidate its pharmacokinetic and pharmacodynamic properties.
References
Reproducibility of 4-Hexyl-3-thiosemicarbazide Synthesis and Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and biological evaluation of novel compounds are cornerstones of drug discovery. Among the vast landscape of chemical scaffolds, thiosemicarbazides have garnered significant attention for their diverse biological activities. This guide focuses on 4-hexyl-3-thiosemicarbazide, a member of this promising class of compounds, and aims to provide a comparative overview of its synthesis and reported bioactivities, with a critical eye on reproducibility. While direct comparative studies on the synthesis and bioactivity of this compound are not extensively documented, this guide consolidates general methodologies and representative biological data from analogous compounds to serve as a valuable resource for researchers.
Synthesis of this compound: A Review of Potential Routes
The synthesis of 4-substituted-3-thiosemicarbazides is generally straightforward, with two primary and reproducible methods reported in the literature. The choice of method often depends on the availability of starting materials.
Method 1: From Hexyl Isothiocyanate and Hydrazine
This is a common and direct approach for the synthesis of 4-alkyl-3-thiosemicarbazides. The reaction involves the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group.
-
Reaction: Hexyl isothiocyanate is reacted with hydrazine hydrate, typically in a suitable solvent such as ethanol or methanol.
-
Conditions: The reaction is often carried out at room temperature or with gentle heating.
-
Work-up: The product, this compound, often precipitates out of the reaction mixture and can be purified by recrystallization.
Method 2: From Hexanohydrazide and a Thiocyanate Salt
An alternative route involves the reaction of a hydrazide with a thiocyanate salt, which generates the isothiocyanate in situ or proceeds through a related intermediate.
-
Reaction: Hexanohydrazide is treated with a thiocyanate salt, such as ammonium or potassium thiocyanate, in the presence of an acid catalyst.
-
Conditions: This reaction may require heating to facilitate the conversion.
-
Work-up: Similar to the first method, the product is typically isolated by precipitation and purified by recrystallization.
The following table summarizes the key aspects of these synthetic approaches.
| Feature | Method 1: From Isothiocyanate | Method 2: From Hydrazide |
| Starting Materials | Hexyl isothiocyanate, Hydrazine hydrate | Hexanohydrazide, Thiocyanate salt |
| Key Reaction | Nucleophilic addition | Formation of isothiocyanate intermediate followed by addition |
| Typical Solvents | Ethanol, Methanol | Ethanol, Water |
| Reaction Conditions | Room temperature or gentle heating | Heating often required |
| Advantages | Direct, often high-yielding | Utilizes readily available hydrazides |
| Disadvantages | Isothiocyanates can be lachrymatory | May require harsher conditions |
Experimental Protocols
General Procedure 1 (from Isothiocyanate): To a solution of hexyl isothiocyanate (1 equivalent) in ethanol, a solution of hydrazine hydrate (1.1 equivalents) in ethanol is added dropwise with stirring. The reaction mixture is stirred at room temperature for a specified period (typically a few hours) and monitored by thin-layer chromatography (TLC). Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure this compound.
General Procedure 2 (from Hydrazide): A mixture of hexanohydrazide (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in ethanol is heated under reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with water and cold ethanol and purified by recrystallization.
Bioactivity of this compound: An Overview
Thiosemicarbazide derivatives are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7] The lipophilic hexyl group in this compound is expected to influence its pharmacokinetic profile and potentially enhance its interaction with biological membranes.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of thiosemicarbazide derivatives against various cancer cell lines.[1][8][9] The proposed mechanisms of action often involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis.[7] While specific data for this compound is scarce, the following table presents representative IC50 values for analogous thiosemicarbazide derivatives against different cancer cell lines, providing an indication of the potential potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-chlorophenyl)thiosemicarbazide | MCF-7 (Breast) | Not specified, but significant activity reported | [8] |
| 1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide | LNCaP (Prostate) | 252.14 | [8] |
| 1-(4-Fluorophenoxyacetyl)-4-(4-chlorophenyl)thiosemicarbazide | LNCaP (Prostate) | 108.14 | [8] |
| Novel Thiosemicarbazone Derivative C4 | HT-29 (Colon) | Potent activity reported | |
| Novel Thiosemicarbazone Derivative C4 | SW620 (Colon) | Potent activity reported |
Antimicrobial Activity
Thiosemicarbazides have also shown significant promise as antimicrobial agents, exhibiting both antibacterial and antifungal activities.[5][6][10] Their mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth and the inhibition of key enzymes. The following tables summarize the minimum inhibitory concentration (MIC) values for some thiosemicarbazide derivatives against representative bacterial and fungal strains.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Arylthiosemicarbazide derivatives | Staphylococcus aureus | 62.5 - >1000 | [10] |
| 4-Arylthiosemicarbazide derivatives | Escherichia coli | >1000 | [10] |
| Thiosemicarbazide derivative SA11 | Micrococcus luteus | 3.9 | [10] |
| Thiosemicarbazide derivative SA12 | Micrococcus luteus | 3.9 | [10] |
Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4-Arylthiosemicarbazide derivatives | Candida albicans | 100 - 200 | [10] |
| 4-Arylthiosemicarbazide derivatives | Candida parapsilosis | 50 | [10] |
Experimental Protocols for Bioactivity Assays
To ensure the reproducibility of bioactivity data, standardized and detailed experimental protocols are crucial. Below are general methodologies for key assays.
MTT Assay for Anticancer Activity: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Antimicrobial Activity: A twofold serial dilution of this compound is prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the synthesis and potential biological action of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 3. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Hexyl-3-thiosemicarbazide Against Known Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the enzyme inhibitory activity of 4-Hexyl-3-thiosemicarbazide against established tyrosinase inhibitors. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary protocols and data presentation structures to facilitate a comprehensive evaluation. The focus is on tyrosinase, a key enzyme in melanin biosynthesis and a common target for compounds developed to address hyperpigmentation.[1][2][3]
Thiosemicarbazides and their derivatives have garnered significant interest as potential enzyme inhibitors.[4] This guide will be valuable for researchers seeking to understand the potential efficacy of this compound in this context.
Comparative Analysis of Tyrosinase Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the reported IC50 values for several well-known tyrosinase inhibitors. A placeholder for this compound is included to illustrate how its performance would be benchmarked.
| Inhibitor | Chemical Class | Tyrosinase Source | Substrate | IC50 (µM) | Mechanism of Inhibition | Reference |
| This compound | Thiosemicarbazide | Mushroom | L-DOPA | Data Not Available | To Be Determined | N/A |
| Kojic Acid | Fungal Metabolite | Mushroom | L-DOPA | 121 ± 5 | Competitive/Mixed | [5][6] |
| L-Mimosine | Amino Acid | Mushroom | L-Tyrosine | ~12 (for dipeptide derivative) | Substrate Analogue, Copper Chelator | [7][8] |
| Tropolone | Natural Product | Mushroom | L-DOPA | Not specified as IC50 | Slow-Binding, Copper Chelator | [9][10] |
| Thiamidol | Resorcinyl-thiazole | Human | L-DOPA | ~1.1 | Reversible, Potent | [11][12] |
Visualizing the Biological and Experimental Framework
To better understand the context of this benchmarking study, the following diagrams illustrate the biological pathway, the experimental workflow, and the logical structure of the comparison.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. Mimosine Dipeptide Enantiomsers: Improved Inhibitors against Melanogenesis and Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow-binding inhibition of mushroom (Agaricus bisporus) tyrosinase isoforms by tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Hexyl-3-thiosemicarbazide: A Precautionary Approach
For the safety of all laboratory personnel, it is imperative to handle and dispose of 4-Hexyl-3-thiosemicarbazide with the highest degree of caution, treating it as an acutely toxic hazardous waste. While the specific Safety Data Sheet (SDS) for this compound may primarily list it as an irritant, its parent compound, thiosemicarbazide, is classified by the Environmental Protection Agency (EPA) as an acutely hazardous waste (P116), indicating it can be fatal if swallowed.[1][2][3] This significant hazard associated with the core chemical structure necessitates a conservative approach to the disposal of its derivatives.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, designed to meet and exceed standard safety requirements by incorporating procedures for managing acutely toxic substances.
Hazard Profile and Recommended Precautions
While the available SDS for this compound indicates hazards of skin, eye, and respiratory irritation, the established high toxicity of analogous compounds requires that it be managed as if it were acutely toxic.[4][5] Adherence to these stricter disposal protocols provides a necessary margin of safety for researchers and the environment.
| Hazard Classification & Precaution | This compound (Specific SDS) | Recommended Handling (Precautionary Approach) |
| Primary Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acutely Toxic: Fatal if swallowed.Environmental Hazard: Harmful to aquatic life with long-lasting effects. |
| EPA Waste Code | Not specified | P116 (as Thiosemicarbazide) [1][2][6] |
| Personal Protective Equipment (PPE) | Protective gloves, eye/face protection | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. All handling of solids should occur in a certified chemical fume hood. |
| Disposal Recommendation | P501: Dispose of contents/container to hazardous waste disposal | Treat as acutely hazardous waste. All contaminated materials must be disposed of as hazardous waste. Do not discard in trash or down the drain.[7][8] |
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe handling and disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Avoid all personal contact with the chemical.[9]
2. Waste Segregation and Collection:
-
Designate a specific, sealed container for "this compound Hazardous Waste."
-
This includes the primary chemical waste and any contaminated materials such as gloves, weigh boats, pipette tips, and paper towels.
-
Do not mix this waste with other chemical waste streams.
3. Containerization and Labeling:
-
Use a leak-proof, sealable container made of a material compatible with the chemical.
-
The container for contaminated solid waste must not exceed 1 quart (approximately 1 liter) in volume, in accordance with guidelines for P-listed wastes.
-
Immediately label the container with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The EPA Waste Code: P116
-
Hazard identification: "Toxic"
-
The name of the principal investigator and laboratory location
-
The date the first item of waste was added to the container.
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The container must be kept securely closed except when adding waste.
-
It is best practice to place the primary waste container within a larger, secondary containment bin to prevent the spread of material in case of a spill.
5. Request for Waste Collection:
-
Monitor the amount of waste in the container. Do not exceed the accumulation limit for P-listed waste (1 kg for solids).
-
Once the container is full, or you are nearing the accumulation limit, schedule a pickup with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself.
6. Spill and Emergency Procedures:
-
In the event of a small spill within a chemical fume hood, carefully clean it up using appropriate absorbent materials. All spill cleanup materials must also be disposed of as acutely hazardous waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area and contact your institution's emergency response team or EH&S.
-
If skin contact occurs, immediately wash the affected area with soap and plenty of water and seek medical attention.[7]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
If ingested, seek immediate medical attention. Do not induce vomiting.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wku.edu [wku.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. adem.alabama.gov [adem.alabama.gov]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
